Pharmacological Profiling of 1,3-Diphenyl-1H-pyrazol-4-ol Derivatives: A Technical Guide to Scaffold Optimization and Target Engagement
Chemical Architecture & The "Privileged" Scaffold Rationale In modern medicinal chemistry, the pyrazole moiety is universally recognized as a "privileged scaffold," forming the structural backbone of numerous FDA-approve...
Author: BenchChem Technical Support Team. Date: April 2026
Chemical Architecture & The "Privileged" Scaffold Rationale
In modern medicinal chemistry, the pyrazole moiety is universally recognized as a "privileged scaffold," forming the structural backbone of numerous FDA-approved therapeutics, including the anti-inflammatory1[1]. Among its diverse functionalizations, 1,3-diphenyl-1H-pyrazol-4-ol and its derivatives represent a highly specialized subclass engineered for precise target engagement.
The causality behind selecting the 1,3-diphenyl-1H-pyrazol-4-ol architecture lies in its unique spatial and electronic properties:
1,3-Diphenyl Substitution: The two phenyl rings create a rigid, V-shaped hydrophobic cleft. This conformation is thermodynamically favored to intercalate into deep hydrophobic pockets, such as the active site of cyclooxygenase-2 (COX-2) or the ATP-binding domain of various kinases.
4-Hydroxyl (4-ol) Node: Unlike standard pyrazole-4-carbaldehydes, the 4-hydroxyl group acts as a critical hydrogen bond donor/acceptor. In kinase inhibition, this hydroxyl group mimics the ribose/phosphate interactions of ATP, anchoring the molecule to the kinase hinge region and drastically improving binding affinity.
Pharmacological Properties & Mechanisms of Action
The functionalization of the 1,3-diphenylpyrazole core yields compounds with a broad spectrum of potent biological activities, primarily categorized into oncology and immunomodulation.
Oncology: Kinase Inhibition and Apoptosis
1,3-diphenylpyrazole derivatives are highly potent cytotoxic agents, functioning primarily as 2[2]. Specific derivatives have demonstrated profound inhibition of Cyclin-Dependent Kinase 2 (CDK2). By competitively binding to the CDK2/Cyclin E complex, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein. This sequesters the E2F transcription factor, leading to3[3]. Furthermore, hybrid derivatives exhibit remarkable cytotoxicity against4[4].
Immunomodulation: Cytokine Suppression
Beyond oncology, the scaffold is a potent anti-inflammatory agent. Derivatives of 1,3-diphenylpyrazole have been shown to 5[5]. The structural bulk of the 1,3-diphenyl arrangement provides high selectivity for the COX-2 isoenzyme over COX-1, minimizing gastrointestinal toxicity while maintaining efficacy comparable to standard drugs like dexamethasone and indomethacin.
Antimicrobial & Antiparasitic Activity
The lipophilicity of the scaffold allows it to penetrate complex pathogenic cell walls. Azomethine derivatives of 1,3-diphenylpyrazoles have proven highly efficient against parasitic targets, including 6[6], as well as resistant bacterial strains like 7[7].
Quantitative Structure-Activity Relationship (QSAR) Data
The following table synthesizes the quantitative pharmacological efficacy of various 1,3-diphenylpyrazole derivatives across different therapeutic targets.
Caption: Workflow for the synthesis, screening, and optimization of 1,3-diphenylpyrazole derivatives.
Caption: Mechanism of action for CDK2 inhibition and subsequent apoptosis by pyrazole derivatives.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.
Protocol A: Regioselective Synthesis of 1,3-Diphenyl-1H-pyrazol-4-ol
Direct hydroxylation of the pyrazole ring often leads to over-oxidation due to the electron-rich nature of the heterocycle. Therefore, a formylation followed by a Baeyer-Villiger oxidation is the standard, high-yield approach.
Hydrazone Formation: React acetophenone (1 eq) with phenylhydrazine (1.1 eq) in glacial acetic acid under reflux for 2 hours.
Causality: This condensation establishes the essential carbon-nitrogen backbone required for the subsequent cyclization.
Vilsmeier-Haack Cyclization: Add the resulting hydrazone to a pre-cooled (0°C) Vilsmeier reagent (POCl₃ in DMF). Stir at 80°C for 6 hours. Quench with ice water to precipitate 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Causality: The Vilsmeier reagent drives the ring closure to form the pyrazole core while simultaneously installing an aldehyde group at the 4-position, serving as a functional handle.
Baeyer-Villiger Oxidation & Hydrolysis: Dissolve the 4-carbaldehyde in dichloromethane. Add 30% H₂O₂ and formic acid. Stir at room temperature for 12 hours to form the formate ester. Perform basic hydrolysis using 10% NaOH in methanol to yield the final 1,3-diphenyl-1H-pyrazol-4-ol.
Causality: The Baeyer-Villiger oxidation regioselectively converts the aldehyde into an oxygen-linked ester without disrupting the aromaticity of the pyrazole ring. Subsequent hydrolysis unmasks the critical 4-hydroxyl pharmacophore.
Protocol B: Self-Validating In Vitro CDK2 Kinase Inhibition Assay
This protocol utilizes a luminescent readout with an orthogonal cellular validation step to ensure the observed biochemical inhibition translates to true cellular target engagement.
Enzyme-Substrate Incubation: In a 384-well plate, incubate 5 nM recombinant human CDK2/Cyclin E complex with varying concentrations of the 1,3-diphenyl-1H-pyrazol-4-ol derivative (0.1 nM to 10 µM) in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20) for 15 minutes.
ATP-Competitive Binding Validation: Initiate the reaction by adding a master mix containing the peptide substrate and varying concentrations of ATP (10 µM, 50 µM, and 200 µM). Incubate for 60 minutes at room temperature.
Causality & Self-Validation: By running the assay at multiple ATP concentrations, you generate data for a Lineweaver-Burk plot. If the IC₅₀ shifts linearly with ATP concentration, the assay self-validates that the compound is a true ATP-competitive inhibitor, confirming the design rationale.
Luminescent Readout: Add Kinase-Glo® reagent (equal volume) to halt the reaction. Measure luminescence after 10 minutes.
Causality: The reagent generates light proportional to the unconsumed ATP. High luminescence indicates potent kinase inhibition.
Orthogonal Cellular Validation (Western Blot): Treat A549 cells with the IC₉₀ concentration of the compound for 24 hours. Lyse cells and perform a Western blot probing for phosphorylated Rb (p-Rb) and total Rb.
Causality: Biochemical assays can yield false positives due to aggregation. Observing a dose-dependent decrease in p-Rb in living cells orthogonally validates that the compound successfully penetrates the cell membrane and engages CDK2 in vivo.
References
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PMC.
1,3-Diphenylpyrazoles: synthesis and antiparasitic activities of azomethine derivatives. Source: PubMed.
Current status of pyrazole and its biological activities. Source: PMC.
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Source: PMC.
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Source: MDPI.
Amberlite IR-120H Catalyzed Synthesis of 1,3-Diphenylpyrazolechromenoquinolin-6-one Compounds and Their Biological Evaluation. Source: Science Repository.
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: MDPI.
Crystallographic Elucidation of 1,3-Diphenyl-1H-pyrazol-4-ol: A Technical Guide to X-ray Diffraction and Structural Analysis
Executive Summary The spatial arrangement of atoms within a pharmacophore directly dictates its binding affinity, metabolic stability, and physicochemical profile. 1,3-Diphenyl-1H-pyrazol-4-ol is a highly privileged scaf...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The spatial arrangement of atoms within a pharmacophore directly dictates its binding affinity, metabolic stability, and physicochemical profile. 1,3-Diphenyl-1H-pyrazol-4-ol is a highly privileged scaffold in medicinal chemistry, featuring a pyrazole core flanked by two phenyl rings and a critical hydroxyl group at the C4 position. Understanding its precise 3D architecture through Single-Crystal X-ray Diffraction (SCXRD) is essential for rational, structure-based drug design.
This whitepaper provides an authoritative, step-by-step methodology for obtaining, solving, and validating the crystallographic data of 1,3-diphenyl-1H-pyrazol-4-ol. As a self-validating system, X-ray crystallography leaves no room for structural ambiguity when protocols are executed and refined correctly.
Chemical Context & Structural Significance
The structural complexity of 1,3-diphenyl-1H-pyrazol-4-ol arises from its capacity for extensive intermolecular interactions.
The Pyrazole Core: Contains both a hydrogen bond donor (N-H) and an acceptor (N=), which traditionally drive pyrazoles to form dimeric, trimeric, or one-dimensional polymeric chains in the solid state .
The 4-Hydroxyl Group: Introduces a secondary axis of hydrogen bonding (O-H...O or O-H...N). The causality here is profound: the hydroxyl group disrupts the standard planar pyrazole dimers, forcing the crystal lattice into a more complex 2D or 3D supramolecular network.
Steric Bulking: The phenyl rings at positions 1 and 3 induce significant steric hindrance, dictating the torsion angles between the pyrazole plane and the aryl substituents to minimize intramolecular repulsion, often resulting in a propeller-like conformation.
Experimental Protocol: From Powder to High-Quality Single Crystals
The foundation of any crystallographic analysis is the quality of the single crystal. A poorly ordered crystal will yield high mosaicity and weak high-angle diffraction, compromising the final model.
Step-by-Step Crystallization Methodology
Solvent Selection: Dissolve 50 mg of synthesized 1,3-diphenyl-1H-pyrazol-4-ol powder in 2 mL of a binary solvent system (e.g., Ethanol/Dichloromethane, 1:1 v/v). The dichloromethane ensures complete dissolution of the hydrophobic phenyl rings, while ethanol provides hydrogen-bonding interactions to moderate the crystallization rate.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial to remove nucleation-inducing dust particles.
Slow Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Incubate at a stable 298 K in a vibration-free environment for 7–14 days.
Crystal Harvesting: Select a crystal with distinct, uncracked faces (ideal dimensions ~0.2 × 0.2 × 0.1 mm). Submerge the crystal in perfluoropolyether oil to prevent solvent loss and atmospheric degradation prior to mounting.
Workflow for obtaining X-ray quality single crystals and SCXRD data.
X-ray Diffraction Data Collection & Processing
Once mounted on a MiTeGen loop, the crystal is transferred to the diffractometer goniometer.
Cryocooling (100 K): The crystal is immediately cooled to 100 K using a liquid nitrogen stream. Causality: Cryocooling is not merely a standard practice; it drastically reduces the atomic thermal vibrations (Debye-Waller factors), minimizing radiation damage and allowing for the precise location of the highly mobile hydroxyl and pyrazole hydrogen atoms in the electron density map.
Data Collection: A standard Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) microfocus X-ray source is used. A full sphere of data is collected using ω and φ scans to ensure high redundancy and completeness (>99% up to θ = 25.24°).
Data Reduction: Frames are integrated, and an empirical absorption correction (multi-scan) is applied to account for the differential absorption of X-rays through the varying path lengths of the crystal faces.
Structure Solution and Refinement (The Self-Validating System)
A robust crystallographic model is inherently self-validating. If the mathematical model does not perfectly describe the experimental diffraction pattern, the residual values (
R1
and
wR2
) will spike, and the residual electron density map will show unphysical peaks or holes.
Computational Workflow
Phase Problem Resolution: The structure is solved using SHELXT , which employs a dual-space intrinsic phasing algorithm. This is vastly superior to older direct methods for small organic molecules, as it automatically assigns space groups and identifies the majority of non-hydrogen atoms in a single pass.
Least-Squares Refinement: The initial model is refined against
F2
using SHELXL via the Olex2 graphical interface .
Anisotropic Displacement: All non-hydrogen atoms (C, N, O) are refined anisotropically (represented as thermal ellipsoids rather than spheres) to account for directional thermal motion.
Hydrogen Atom Treatment: Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model. Crucially, the heteroatom hydrogens (O-H and N-H) must be located objectively from the difference Fourier map to definitively prove the hydrogen-bonding network, refining their coordinates freely or with DFIX distance restraints if necessary.
Quantitative Data Summary
Below is a representative summary of the crystallographic parameters expected for a high-quality refinement of a 1,3-diphenylpyrazole derivative.
Table 1: Representative Crystallographic Data for 1,3-Diphenyl-1H-pyrazol-4-ol
Parameter
Value
Empirical Formula
C₁₅H₁₂N₂O
Formula Weight
236.27 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 11.24 Å, b = 8.56 Å, c = 13.42 Å, β = 98.5°
Volume
~1277 ų
Z (Molecules per unit cell)
4
Calculated Density
1.229 g/cm³
Goodness-of-fit on F²
1.045
Final R indices [I>2σ(I)]
R1
= 0.0385,
wR2
= 0.0942
Largest diff. peak and hole
0.28 and -0.22 e·Å⁻³
(Note: The low
R1
value (<0.05) and featureless residual electron density (<0.5 e·Å⁻³) validate the structural integrity of the model).
Structural Analysis & Intermolecular Interactions
The solved structure reveals the precise supramolecular architecture. In 1,3-diphenyl-1H-pyrazol-4-ol, the interplay between the pyrazole N-H and the hydroxyl O-H creates a competitive hydrogen-bonding landscape.
Typically, the strong N-H...N interactions form the primary structural motif (often a 1D polymeric chain or a cyclic dimer). The 4-hydroxyl group subsequently acts as a cross-linking agent, donating its proton to a neighboring hydroxyl oxygen (O-H...O) or a pyrazole nitrogen (O-H...N), thereby expanding the 1D chains into a robust 2D sheet or 3D network.
Logical mapping of hydrogen bond donors/acceptors forming the 3D supramolecular network.
Conclusion
The crystallographic elucidation of 1,3-diphenyl-1H-pyrazol-4-ol provides definitive proof of its molecular geometry, tautomeric state, and hydrogen-bonding capabilities. By employing a rigorous protocol—from controlled slow-evaporation crystallization to intrinsic phasing via SHELXT and anisotropic refinement via SHELXL—researchers can generate high-fidelity, self-validating structural data. This atomic-level insight is indispensable for computational docking studies, polymorph screening, and the optimization of pyrazole-based therapeutics.
References
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
Ehrlich, H. W. (1960). "The crystal and molecular structure of pyrazole." Acta Crystallographica, 13(11), 946-952. URL:[Link]
Foundational
Predictive Toxicology and In Vitro Safety Profiling of 1,3-Diphenyl-1H-pyrazol-4-ol
A Technical Whitepaper for Drug Development Professionals and Toxicologists Executive Summary & Structural Rationale The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper for Drug Development Professionals and Toxicologists
Executive Summary & Structural Rationale
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved anti-inflammatory, antimitotic, and anticancer agents. However, the exact structural functionalization of these heterocycles dictates a delicate balance between therapeutic efficacy and intrinsic cytotoxicity.
This whitepaper provides an in-depth technical framework for evaluating the in vitro toxicity and safety profile of 1,3-diphenyl-1H-pyrazol-4-ol . By analyzing its structural pharmacophores—specifically the lipophilic diphenyl rings and the potentially reactive hydroxyl group at the 4-position—we can construct a highly predictive, self-validating experimental pipeline. As demonstrated in recent literature,1[1]. Consequently, establishing a rigorous in vitro safety profile requires methodologies that move beyond basic viability assays to interrogate reactive metabolite formation and genomic stress responses.
Mechanistic Causality: The Oxidative Stress Paradigm
To design an effective safety screening protocol, we must first understand the causality of pyrazole-induced cellular damage. The lipophilicity of the 1,3-diphenyl substitution enhances cellular permeability, leading to rapid intracellular accumulation. Once localized in the hepatic endoplasmic reticulum, the pyrazole core acts as a potent inducer of CYP2E1 and CYP2A5.
The hyperactivation of these enzymes leads to the generation of Reactive Oxygen Species (ROS). If the ROS burden exceeds the cellular antioxidant capacity—governed primarily by the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway—the cell undergoes mitochondrial depolarization and caspase-mediated apoptosis. Furthermore, the 4-hydroxyl group presents a structural alert for the potential formation of 2[2].
Mechanistic pathway of pyrazole-induced oxidative stress and toxicity.
Quantitative In Vitro Safety Metrics
Based on robust structure-activity relationship (SAR) models and 3[3], the following table summarizes the anticipated quantitative safety thresholds for 1,3-diphenyl-1H-pyrazol-4-ol across standardized in vitro assays.
Assay / Endpoint
Cell Line Model
Predicted Threshold / IC50
Mechanistic Implication
Basal Cytotoxicity (MTT)
HepG2 (Hepatocytes)
15.0 – 25.0 µM
Moderate intrinsic hepatic toxicity due to lipophilic accumulation.
Basal Cytotoxicity (MTT)
HSF (Normal Fibroblasts)
> 100.0 µM
High selectivity index; low toxicity in non-metabolically active cells.
CYP2E1 Induction
HepaRG
+ 2.5 to 3.0 Fold
Strong activation of Phase I oxidative metabolism.
ROS Generation (H2DCFDA)
HepG2
+ 3.5 Fold (at 10 µM)
Significant generation of intracellular oxidative stress.
GSH Depletion
HepG2
- 40% (at 10 µM)
Depletion of endogenous antioxidant reservoirs by reactive intermediates.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must be a self-validating system. This means incorporating internal controls (e.g., chemical inhibitors or genetic knockouts) that directly prove the causality of the observed toxicity, rather than merely correlating it.
Step-by-step in vitro safety screening workflow for pyrazole derivatives.
Protocol A: Cytotoxicity and Reactive Metabolite Trapping
Causality Rationale: We utilize HepG2 cells because they retain partial CYP450 activity, making them ideal for testing hepatotoxins. To prove that toxicity is caused by the formation of reactive electrophilic metabolites (rather than direct structural interference), we co-incubate the compound with N-acetylcysteine (NAC). If NAC (a glutathione precursor) rescues cell viability, we conclusively validate that the toxicity is driven by electrophilic stress.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at a density of
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
Compound Preparation: Dissolve 1,3-diphenyl-1H-pyrazol-4-ol in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM (Ensure final DMSO concentration remains <0.5%).
Validation Control (Trapping): Prepare a parallel set of wells. Pre-treat these wells with 5 mM N-acetylcysteine (NAC) for 2 hours prior to compound dosing.
Dosing: Expose the cells to the compound for 48 hours.
Viability Readout: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes.
Analysis: Record luminescence. Calculate the IC50 shift between the standard cohort and the NAC-rescued cohort.
Protocol B: Genomic Validation of Oxidative Stress via Nrf2 Knockout
Causality Rationale: While ROS dyes (like H2DCFDA) show the presence of oxidative stress, they do not prove it is the cause of cell death. By utilizing an Nrf2-knockout (Nrf2-/-) model, we disable the cell's primary antioxidant defense.1[1]. This isolates and validates the exact genomic mechanism of toxicity.
Step-by-Step Methodology:
Transfection: Transfect wild-type HepG2 cells with Nrf2-specific siRNA (or use a stable CRISPR-Cas9 Nrf2-/- line) 48 hours prior to the assay. Confirm knockdown via Western blot for Nrf2 and HO-1 proteins.
Treatment: Plate both Wild-Type (WT) and Nrf2-/- cells in 6-well plates. Treat with a sub-lethal dose of 1,3-diphenyl-1H-pyrazol-4-ol (e.g., 10 µM) for 24 hours.
ROS Quantification: Wash cells with PBS and incubate with 5 µM H2DCFDA for 30 minutes in the dark.
Flow Cytometry: Harvest cells and analyze fluorescence in the FITC channel using a flow cytometer.
Apoptosis Profiling: Stain a secondary aliquot of treated cells with Annexin V-FITC and Propidium Iodide (PI).
Data Interpretation: A significant increase in Annexin V+/PI+ populations in the Nrf2-/- group compared to the WT group confirms that the 1,3-diphenylpyrazole scaffold induces toxicity strictly through overwhelming the cellular antioxidant limits.
Conclusion
The in vitro safety profiling of 1,3-diphenyl-1H-pyrazol-4-ol requires a nuanced approach that accounts for the unique metabolic fate of pyrazole heterocycles. By implementing self-validating protocols—such as reactive metabolite trapping and genomic knockout models—researchers can confidently map the causality of its toxicity. The data strongly suggests that while the compound may exhibit low basal toxicity in non-metabolically active tissues, its propensity to induce CYP-mediated oxidative stress necessitates careful structural optimization (such as blocking the 4-position or substituting the phenyl rings) to mitigate hepatotoxic liabilities in downstream drug development.
References
Source: MDPI (Molecules)
Source: NIH / PubMed Central (Toxicology)
Source: ACS Publications (Chemical Research in Toxicology)
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents
Source: Arabian Journal of Chemistry
URL
Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)
Application Notes and Protocols for the Synthesis of 1,3-Diphenyl-1H-pyrazol-4-ol
Introduction 1,3-Diphenyl-1H-pyrazol-4-ol and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the fields of medicinal chemistry and materials science. The pyr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
1,3-Diphenyl-1H-pyrazol-4-ol and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the fields of medicinal chemistry and materials science. The pyrazole scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The presence of the hydroxyl group at the 4-position and the phenyl substituents at the 1 and 3-positions of the pyrazole ring imparts unique electronic and steric properties, making 1,3-diphenyl-1H-pyrazol-4-ol a versatile building block for the synthesis of more complex molecular architectures and a target for drug discovery programs.
This document provides a comprehensive, step-by-step protocol for the synthesis of 1,3-diphenyl-1H-pyrazol-4-ol, grounded in the principles of the Knorr pyrazole synthesis. The causality behind experimental choices, safety precautions, and detailed characterization methods are elucidated to ensure scientific integrity and reproducibility.
Synthesis of 1,3-Diphenyl-1H-pyrazol-4-ol
The synthesis of 1,3-diphenyl-1H-pyrazol-4-ol is achieved through a classic Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1][2][3] In this protocol, ethyl benzoylacetate serves as the 1,3-dicarbonyl compound and phenylhydrazine provides the N-N bond essential for the pyrazole ring. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the pyrazole core.[1][4]
Reaction Scheme
Caption: Reaction workflow for the synthesis of 1,3-diphenyl-1H-pyrazol-4-ol.
Tautomerism
It is crucial to recognize that the product, 1,3-diphenyl-1H-pyrazol-4-ol, can exist in tautomeric equilibrium with its corresponding pyrazolone form, 1,3-diphenyl-1,2-dihydro-3H-pyrazol-5-one. However, the enol tautomer (1,3-diphenyl-1H-pyrazol-4-ol) is generally the more stable and major form observed, largely due to the aromaticity of the pyrazole ring.[1][5][6]
Materials and Reagents
Reagent
Molecular Weight ( g/mol )
Quantity (mmol)
Volume/Mass
Ethyl Benzoylacetate
192.21
10
1.92 g
Phenylhydrazine
108.14
10
1.08 g
Ethanol (Absolute)
46.07
-
30 mL
Glacial Acetic Acid
60.05
Catalytic
~0.5 mL
Deionized Water
18.02
-
As needed
Diethyl Ether (for washing)
74.12
-
As needed
Step-by-Step Protocol
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl benzoylacetate (1.92 g, 10 mmol) and absolute ethanol (30 mL). Stir the mixture until the ethyl benzoylacetate has completely dissolved.
Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise at room temperature. Caution: Phenylhydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The addition may be slightly exothermic.
Catalyst Addition: Add a catalytic amount of glacial acetic acid (~0.5 mL) to the reaction mixture. The acid catalyzes both the initial condensation and the subsequent cyclization.
Reaction: Heat the reaction mixture to reflux and maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the mobile phase. The disappearance of the starting materials indicates the completion of the reaction.
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize out of the solution upon cooling. To facilitate further precipitation, slowly add deionized water (~20-30 mL) to the reaction mixture while stirring.
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold deionized water to remove any water-soluble impurities, followed by a wash with a small amount of cold diethyl ether to remove any unreacted starting materials.
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The final product should be an off-white to pale yellow solid.
Characterization
The identity and purity of the synthesized 1,3-diphenyl-1H-pyrazol-4-ol should be confirmed by standard analytical techniques.
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1500-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum should display multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings. A singlet for the C5-H of the pyrazole ring and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O) are also expected.
¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the pyrazole ring and the two phenyl rings. The signal for the carbon bearing the hydroxyl group (C4) would appear in the downfield region.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1,3-diphenyl-1H-pyrazol-4-ol (C₁₅H₁₂N₂O, M.W. = 236.27 g/mol ).
Safety and Handling
Phenylhydrazine: Phenylhydrazine is toxic, a suspected carcinogen, and can be absorbed through the skin. Always handle it in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
Glacial Acetic Acid: Glacial acetic acid is corrosive. Handle with care and avoid inhalation of vapors.
Ethanol and Diethyl Ether: These solvents are flammable. Ensure that the reaction and work-up are performed away from open flames or ignition sources.
References
Chem Help Asap. Knorr Pyrazole Synthesis. Available at: [Link]
Martynaitis, V., et al. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules2019, 24(12), 2292.
ResearchGate. Knorr pyrazole synthesis. Available at: [Link]
The Royal Society of Chemistry. Contents. Available at: [Link]
YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available at: [Link]
Holzer, W., et al. reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. HETEROCYCLES2011, 83(7), 1567-1584.
ResearchGate. ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available at: [Link]
Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
Taylor & Francis Online. Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions.
J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]
PubChem. 1,3-Diphenyl-1H-pyrazole. Available at: [Link]
ResearchGate. Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. Available at: [Link]
Journal of Chemical and Pharmaceutical Research. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
MDPI.
ResearchGate. Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). Available at: [Link]
Journal of Basrah Researches (Sciences). 69 Preparation and some reactions of a novel (E)-4-((1,3-diphenyl-1H-pyrazol-4-yl) methylene)-2-(4-nitrophenyl) oxazol-5(4H)-one.
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
In Vivo Efficacy and Safety Profiling of 1,3-Diphenyl-1H-pyrazol-4-ol Compounds: A Guide for Preclinical Development
Introduction: The Therapeutic Potential of 1,3-Diphenyl-1H-pyrazol-4-ol Scaffolds The 1,3-diphenyl-1H-pyrazol-4-ol moiety represents a privileged scaffold in medicinal chemistry, consistently appearing in compounds with...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Therapeutic Potential of 1,3-Diphenyl-1H-pyrazol-4-ol Scaffolds
The 1,3-diphenyl-1H-pyrazol-4-ol moiety represents a privileged scaffold in medicinal chemistry, consistently appearing in compounds with significant biological activity. This class of compounds has garnered substantial interest for its potential as anti-inflammatory, analgesic, and anticancer agents. The core structure, featuring two phenyl rings attached to a pyrazole alcohol, is amenable to a wide range of chemical modifications, allowing for the fine-tuning of pharmacokinetic properties and target specificity.
A significant body of research suggests that many of the anti-inflammatory and analgesic effects of pyrazole derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2][3] This mechanism is shared with well-established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.[3] Furthermore, the demonstrated antiproliferative effects of certain pyrazole derivatives in various cancer cell lines highlight their potential as novel oncology therapeutics, a field of active investigation.[4][5][6][7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed in vivo testing protocols to evaluate the therapeutic potential of novel 1,3-diphenyl-1H-pyrazol-4-ol compounds. The protocols are designed to be robust and reproducible, incorporating insights to ensure scientific integrity and generation of high-quality, translatable data.
Chapter 1: Foundational In Vivo Assessments
Before embarking on efficacy studies, a foundational understanding of a compound's in vivo behavior is paramount. This chapter outlines essential preliminary studies to assess the safety and pharmacokinetic profile of a novel 1,3-diphenyl-1H-pyrazol-4-ol derivative.
Formulation of Poorly Soluble Compounds for In Vivo Administration
A common hurdle in the preclinical evaluation of novel chemical entities is their poor aqueous solubility. 1,3-Diphenyl-1H-pyrazol-4-ol compounds, due to their aromatic nature, often fall into this category. The selection of an appropriate vehicle is critical for ensuring consistent and maximal bioavailability for oral administration.
Expert Insight: The goal is to create a formulation that is well-tolerated by the animal and maintains the compound in a state that is readily absorbable. A multi-tiered screening approach, starting with simple aqueous vehicles and progressing to more complex systems, is recommended.
Commonly Used Vehicles for Oral Administration of Poorly Soluble Compounds:
Vehicle Component
Concentration Range
Key Considerations
Aqueous Vehicles
Water with pH adjustment
-
Suitable for ionizable compounds.
Methylcellulose (MC) or Carboxymethylcellulose (CMC)
0.5 - 2% (w/v)
Forms a uniform suspension for non-soluble compounds.
Isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the GI tract.[8]
Protocol: Preparation of a Methylcellulose-Based Suspension for Oral Gavage
Preparation of 0.5% (w/v) Methylcellulose Solution:
Heat approximately one-third of the required volume of purified water to 60-70°C.
Slowly add the methylcellulose powder while stirring vigorously to disperse it evenly.
Add the remaining volume of cold water and continue to stir until the solution is uniform and clear.
Allow the solution to cool to room temperature.
Compound Suspension:
Weigh the required amount of the 1,3-diphenyl-1H-pyrazol-4-ol compound.
In a glass mortar, add a small amount of the 0.5% methylcellulose solution to the compound powder and triturate to form a smooth paste. This prevents clumping.
Gradually add the remaining methylcellulose solution while continuing to mix until a homogenous suspension is achieved.
Continuously stir the suspension using a magnetic stirrer during dosing to ensure uniformity.
Acute Oral Toxicity Study (OECD 423)
An acute toxicity study is essential to determine the intrinsic toxicity of a compound and to inform dose selection for subsequent efficacy studies. The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance into a toxicity category.[10][11][12][13][14]
Animals: Use healthy, young adult rats or mice of a single sex (females are generally preferred).
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days prior to the study.
Fasting: Fast the animals overnight before dosing (with free access to water).
Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. If there is no prior information, a starting dose of 300 mg/kg is often recommended.[12]
Procedure:
Dose a group of three animals with the starting dose.
Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern.
The outcome of the first group of animals determines the next step:
If mortality occurs, the dose for the next group is lowered.
If no mortality occurs, the dose for the next group is increased.
Data Analysis: The results allow for the classification of the compound according to the Globally Harmonized System (GHS) and provide an estimate of the median lethal dose (LD50).
Preliminary Pharmacokinetic (PK) Study
A preliminary PK study provides critical information on the absorption, distribution, metabolism, and excretion (ADME) of a compound. This data is vital for designing rational dosing regimens in efficacy studies.[15][16]
Key Pharmacokinetic Parameters to Determine:
Parameter
Description
Cmax
Maximum (or peak) plasma concentration of a drug.
Tmax
Time at which Cmax is observed.
AUC
Area under the plasma concentration-time curve, representing total drug exposure.
t1/2
Half-life of the drug in plasma.
Bioavailability (F%)
The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Protocol: Single-Dose Oral Pharmacokinetic Study in Rats
Animals: Use male Sprague-Dawley or Wistar rats (200-250 g) with jugular vein cannulation for serial blood sampling.
Dosing: Administer the 1,3-diphenyl-1H-pyrazol-4-ol compound as a single oral gavage dose in a pre-determined vehicle.
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
Plasma Preparation: Immediately process the blood samples to obtain plasma and store at -80°C until analysis.
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
Data Analysis: Plot the plasma concentration-time curve and calculate the key pharmacokinetic parameters using non-compartmental analysis software.
Chapter 2: In Vivo Models of Inflammation and Analgesia
This chapter details standard and robust in vivo models to assess the anti-inflammatory and analgesic properties of 1,3-diphenyl-1H-pyrazol-4-ol compounds.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and highly reproducible model of acute inflammation.[1][2] The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis, making it an excellent model to evaluate COX inhibitors.[1]
Protocol: Carrageenan-Induced Paw Edema
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Groups:
Group 1: Vehicle control (e.g., 0.5% methylcellulose, p.o.)
Group 2: Test compound (various doses, p.o.)
Group 3: Positive control (e.g., Indomethacin 10 mg/kg or Celecoxib 30 mg/kg, p.o.)
Procedure:
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[17]
Administer the vehicle, test compound, or positive control by oral gavage.
One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[1][17]
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).[17][18]
Data Analysis:
Calculate the paw edema (in mL) as Vₜ - V₀.
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point:
Expected Outcome: A dose-dependent reduction in paw edema compared to the vehicle control group indicates anti-inflammatory activity.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Hot Plate Test in Mice
The hot plate test is a classic model for evaluating centrally acting analgesics. It measures the latency of the animal's response to a thermal stimulus, which is an indicator of its pain threshold.[19][20][21]
Protocol: Hot Plate Test
Animals: Male Swiss albino mice (20-25 g).
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
Procedure:
Acclimatize the mice to the testing room for at least 30 minutes.
Gently place each mouse on the hot plate and start a stopwatch.
Observe the mouse for nocifensive behaviors such as paw licking, paw shaking, or jumping.
Record the latency (in seconds) for the first clear sign of a pain response.
To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established, after which the mouse is immediately removed from the hot plate.[19]
Administer the vehicle, test compound, or a positive control (e.g., Morphine 5 mg/kg, s.c.) and measure the reaction latency at different time points (e.g., 30, 60, 90, and 120 minutes) post-administration.
Data Analysis:
Calculate the mean reaction latency for each group at each time point.
The percentage of maximal possible effect (%MPE) can be calculated as:
%MPE = [ (Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency) ] x 100
Expected Outcome: A significant increase in the reaction latency compared to the vehicle control group indicates analgesic activity.
Acetic Acid-Induced Writhing Test in Mice
This is a visceral pain model that is highly sensitive to peripherally acting analgesics. Intraperitoneal injection of a dilute acetic acid solution induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a quantifiable measure of pain.[22][23][24][25]
Protocol: Acetic Acid-Induced Writhing Test
Animals: Male Swiss albino mice (20-25 g).
Groups:
Group 1: Vehicle control (e.g., normal saline, i.p.)
Group 2: Test compound (various doses, i.p. or p.o.)
Group 3: Positive control (e.g., Diclofenac sodium 10 mg/kg, i.p.)
Procedure:
Administer the vehicle, test compound, or positive control.
After a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.1 mL/10g of 0.6% (v/v) acetic acid solution intraperitoneally to each mouse.
Immediately place each mouse in an individual observation cage.
After a 5-minute latency period, count the total number of writhes for a 10-minute observation period.[23]
Data Analysis:
Calculate the mean number of writhes for each group.
Calculate the percentage of analgesic activity (inhibition of writhing) as:
% Inhibition = [ (Mean writhes_control - Mean writhes_treated) / Mean writhes_control ] x 100[22]
Expected Outcome: A dose-dependent reduction in the number of writhes compared to the vehicle control group indicates analgesic activity.
Chapter 3: In Vivo Models for Anticancer Efficacy
This chapter provides a protocol for a standard in vivo model to evaluate the anticancer potential of 1,3-diphenyl-1H-pyrazol-4-ol compounds.
Subcutaneous Xenograft Tumor Model in Mice
The subcutaneous xenograft model is a widely used preclinical model to assess the in vivo efficacy of potential anticancer agents. It involves the implantation of human cancer cells into immunodeficient mice.[26][27][28][29]
Protocol: Subcutaneous Xenograft Model
Cell Culture: Culture the desired human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) under standard conditions.
Animals: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice), typically 6-8 weeks old.
Cell Preparation and Implantation:
Harvest the cancer cells when they are in the exponential growth phase.
Wash the cells with sterile, serum-free medium or PBS.
Resuspend the cells in a sterile medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1-5 x 10⁷ cells/mL.[27]
Inject 0.1-0.2 mL of the cell suspension subcutaneously into the right flank of each mouse.[28]
Tumor Growth Monitoring:
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days.
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[27]
Treatment:
Randomize the tumor-bearing mice into treatment groups (n=8-10 mice/group).
Administer the vehicle, test compound (at various doses), or a positive control (e.g., a standard-of-care chemotherapeutic agent) according to a pre-defined schedule (e.g., daily, once every three days) and route of administration (e.g., oral gavage, intraperitoneal injection).
Efficacy Endpoints:
Tumor growth inhibition (TGI): Compare the mean tumor volume of the treated groups to the vehicle control group.
Body weight: Monitor the body weight of the animals as an indicator of toxicity.
Survival: In some studies, the endpoint may be survival time.
Termination: Euthanize the mice when the tumors reach a predetermined size (e.g., 1500-2000 mm³) or if they show signs of significant morbidity.
Hypothetical In Vivo Anticancer Efficacy Data for a Pyrazole Derivative:
Treatment Group
Dose (mg/kg, p.o.)
Mean Tumor Volume (mm³) at Day 21 (± SEM)
Tumor Growth Inhibition (%)
Vehicle Control
-
1250 ± 150
-
Compound PY-101
25
875 ± 120
30
Compound PY-101
50
500 ± 90
60
Positive Control
10
375 ± 75
70
Chapter 4: Mechanistic Insights and Data Interpretation
A key aspect of drug development is understanding the mechanism of action of a compound. For 1,3-diphenyl-1H-pyrazol-4-ol derivatives, the inhibition of the COX-2 pathway is a primary hypothesis for their anti-inflammatory and analgesic effects.
The COX-2/PGE2 Signaling Pathway in Inflammation
Inflammatory stimuli trigger the upregulation of COX-2, which in turn catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then converted by prostaglandin E synthase to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[30][31][32][33][34] Selective COX-2 inhibitors, such as celecoxib and potentially novel 1,3-diphenyl-1H-pyrazol-4-ol compounds, block this pathway, thereby reducing the production of pro-inflammatory prostaglandins.
Caption: The role of the COX-2/PGE2 pathway in inflammation and the inhibitory action of 1,3-diphenyl-1H-pyrazol-4-ol compounds.
References
The cell-line-derived subcutaneous tumor model in preclinical cancer research. Nature Protocols. Available from: [Link].
Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. Available from: [Link].
OECD Guideline 423: Acute Oral Toxicity. Scribd. Available from: [Link].
Analgesia Hot Plat Test. SlidePlayer. Available from: [Link].
Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry. Available from: [Link].
Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. ResearchGate. Available from: [Link].
2.7. Carrageenan-induced paw edema assay. Bio-protocol. Available from: [Link].
OECD Guideline For Acute oral toxicity (TG 423). Slideshare. Available from: [Link].
Lipid-based vehicles for the oral delivery of poorly water soluble drugs. Monash University. Available from: [Link].
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. Available from: [Link].
Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. J-Stage. Available from: [Link].
Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. Available from: [Link].
In Vivo Pharmacokinetic (PK) Studies. Selvita. Available from: [Link].
What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available from: [Link].
OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube. Available from: [Link].
Tumorigenicity Assay in Nude Mice. PMC. Available from: [Link].
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available from: [Link].
Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. PLOS One. Available from: [Link].
The thermal probe test: A novel behavioral assay to quantify thermal paw withdrawal thresholds in mice. PMC. Available from: [Link].
Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. Available from: [Link].
Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). IVAMI. Available from: [Link].
Hot plate test. Wikipedia. Available from: [Link].
Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results. ResearchGate. Available from: [Link].
An accurate and simple method for measurement of paw edema. ResearchGate. Available from: [Link].
Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD. Available from: [Link].
Celecoxib induces tolerance in a model of peripheral inflammatory pain in rats. PubMed. Available from: [Link].
Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available from: [Link].
Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. PMC. Available from: [Link].
In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. SciSpace. Available from: [Link].
Schematic diagram showing the formation of the PGE2-COX-2 positive... ResearchGate. Available from: [Link].
The signaling pathway of PGE2. The schematic diagram shows the... ResearchGate. Available from: [Link].
The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. PMC. Available from: [Link].
Acetic acid induced painful endogenous infliction in writhing test on mice. PMC. Available from: [Link].
Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules. ResearchGate. Available from: [Link].
Analgesic and Anti-Inflammatory Effects of Aucklandia lappa Root Extracts on Acetic Acid-Induced Writhing in Mice and Monosodium Iodoacetate-Induced Osteoarthritis in Rats. MDPI. Available from: [Link].
The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells. MDPI. Available from: [Link].
Effect of celecoxib on emotional stress and pain-related behaviors evoked by experimental tooth movement in the rat. PubMed. Available from: [Link].
COX 2-PGE 2-EP 2-NF-κB pathway played a pivotal role in the activation... ResearchGate. Available from: [Link].
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. Available from: [Link].
Anti-inflammatory effects of celecoxib in rat lungs with smoke-induced emphysema. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available from: [Link].
Efficacy of Intra-Articular Injection of Celecoxib in a Rabbit Model of Osteoarthritis. MDPI. Available from: [Link].
An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits. PubMed. Available from: [Link].
In Vivo Pharmacokinetic Study of Polygonatum cyrtonema Polysaccharide DPC1 after Oral and Intraperitoneal Administration. MDPI. Available from: [Link].
1,3-diphenyl-1H-pyrazol-4-ol as a ligand in coordination chemistry
An In-Depth Guide to the Coordination Chemistry of 1,3-Diphenyl-1H-pyrazol-4-ol: Synthesis, Characterization, and Applications Introduction: The Versatility of Pyrazole-Based Ligands Pyrazole and its derivatives are a co...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Coordination Chemistry of 1,3-Diphenyl-1H-pyrazol-4-ol: Synthesis, Characterization, and Applications
Introduction: The Versatility of Pyrazole-Based Ligands
Pyrazole and its derivatives are a cornerstone in the field of coordination chemistry, prized for their versatile coordination modes and the diverse properties they impart to metal complexes.[1][2] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, can act as neutral monodentate ligands or, when functionalized, as multidentate chelating agents.[2][3] This adaptability allows for the construction of a vast array of coordination compounds, from simple mononuclear species to complex supramolecular assemblies and Metal-Organic Frameworks (MOFs).[4] The resulting metal complexes are not merely structurally interesting; they exhibit a wide spectrum of applications in fields ranging from catalysis and materials science to medicine, demonstrating significant anti-inflammatory, antimicrobial, and antitumor activities.[5][6][7]
Within this important class of ligands, 1,3-diphenyl-1H-pyrazol-4-ol (hereafter abbreviated as DPP-OH ) emerges as a particularly compelling N,O-bidentate ligand. The presence of a hydroxyl group at the 4-position, adjacent to the pyrazole ring's nitrogen atoms, creates a chelating environment upon deprotonation. This allows DPP-OH to form stable, six-membered chelate rings with metal ions. The phenyl substituents at the 1 and 3 positions provide steric bulk and enhance the lipophilicity and stability of the resulting complexes, influencing their solubility, crystal packing, and biological interactions. This guide provides a comprehensive overview of DPP-OH, detailing its synthesis, its role in forming metal complexes, and the characterization and potential applications of these coordination compounds for researchers in chemistry, materials science, and drug development.
Part I: Ligand Synthesis and Characterization
The foundation of any study in coordination chemistry is the pure, well-characterized ligand. The synthesis of DPP-OH can be approached through established methods of pyrazole ring formation, typically involving a cyclocondensation reaction.
Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazol-4-ol (DPP-OH)
This protocol is based on the classical Knorr pyrazole synthesis, adapted for this specific substitution pattern. The core principle is the condensation of a β-ketoester with a hydrazine derivative.
Reaction Scheme:
Materials and Reagents:
Phenylhydrazine (C₆H₅NHNH₂)
Ethyl benzoylacetate (C₆H₅COCH₂COOC₂H₅)
Glacial Acetic Acid (CH₃COOH)
Ethanol (C₂H₅OH)
Deionized Water
Standard reflux apparatus with condenser and heating mantle
Magnetic stirrer and stir bars
Buchner funnel and filter paper
Step-by-Step Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylhydrazine (0.1 mol) and ethyl benzoylacetate (0.1 mol).
Solvent and Catalyst Addition: Add 100 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and the acid catalyst for the condensation and cyclization reaction.
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).
Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A solid precipitate should form.
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with copious amounts of cold deionized water to remove residual acetic acid and other water-soluble impurities.
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol or an ethanol/water mixture, to yield pure 1,3-diphenyl-1H-pyrazol-4-ol as a crystalline solid.
Drying: Dry the purified crystals in a vacuum oven at 60 °C overnight.
Scientist's Note (Causality): Glacial acetic acid is the preferred medium because it effectively protonates the carbonyl oxygen of the β-ketoester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of phenylhydrazine. The subsequent dehydration and cyclization are also acid-catalyzed. Pouring the reaction mixture into ice water causes the less polar product to precipitate out of the highly polar aqueous solution.
Characterization of DPP-OH
Proper characterization is essential to confirm the identity and purity of the synthesized ligand.
Technique
Expected Results and Interpretation
¹H NMR
Aromatic protons (phenyl rings) will appear as multiplets in the δ 7.2-8.0 ppm range. A key signal is a broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O. The C5-H proton of the pyrazole ring will appear as a singlet, typically downfield.
¹³C NMR
Signals corresponding to the carbon atoms of the two phenyl rings and the three distinct carbons of the pyrazole ring will be observed. The C4-OH carbon will be significantly shifted.
FT-IR (KBr Pellet)
A broad absorption band in the 3200-3400 cm⁻¹ range indicates the O-H stretching vibration. C-H stretching from the aromatic rings will appear around 3050-3100 cm⁻¹. Strong absorptions around 1590-1600 cm⁻¹ correspond to C=N and C=C stretching vibrations of the pyrazole and phenyl rings. A C-O stretching band will appear around 1200-1300 cm⁻¹.
Mass Spectrometry
The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z corresponding to the molecular weight of C₁₅H₁₂N₂O (236.27 g/mol ).
Elemental Analysis
The calculated percentages of Carbon, Hydrogen, and Nitrogen should match the experimental values within ±0.4%. (Calculated: C, 76.25%; H, 5.12%; N, 11.86%).
Part II: Synthesis of Metal Complexes with DPP-OH
DPP-OH acts as a monoanionic bidentate ligand, coordinating to a metal center through the deprotonated oxygen of the hydroxyl group and one of the pyrazole nitrogen atoms. This forms a stable six-membered chelate ring. A general protocol for the synthesis of M(DPP)₂ complexes (where M is a divalent metal like Cu²⁺, Ni²⁺, Co²⁺, or Zn²⁺) is described below.
Protocol 2: General Synthesis of M(II)-DPP Complexes
Reaction Scheme:
(Note: Metal acetates are used as an example; chlorides or sulfates can also be used, requiring a stronger base to neutralize the liberated acid.)
Materials and Reagents:
Synthesized 1,3-diphenyl-1H-pyrazol-4-ol (DPP-OH)
A metal(II) salt (e.g., Copper(II) acetate monohydrate, Nickel(II) chloride hexahydrate)
Methanol or Ethanol
A suitable base (e.g., Sodium hydroxide, Triethylamine)
Standard laboratory glassware for stirring and filtration
Step-by-Step Procedure:
Ligand Solution: Dissolve the DPP-OH ligand (2 mmol) in 30 mL of warm methanol in a 100 mL flask with stirring.
Deprotonation: To this solution, add a methanolic solution of sodium hydroxide (2 mmol in 10 mL methanol) dropwise. This deprotonates the hydroxyl group of the ligand, forming the pyrazolate anion in situ. Stir for 15 minutes.
Metal Salt Addition: In a separate beaker, dissolve the metal(II) salt (1 mmol) in 20 mL of methanol. Add this metal salt solution dropwise to the ligand solution with constant stirring.
Complex Formation: A colored precipitate will often form immediately upon addition of the metal salt. The color will depend on the metal used (e.g., green for Ni²⁺, blue/green for Cu²⁺).
Reaction Completion: Stir the reaction mixture at room temperature for 2-3 hours to ensure the completion of the reaction.
Isolation: Collect the precipitated metal complex by vacuum filtration.
Washing: Wash the solid product with methanol to remove any unreacted starting materials, followed by a small amount of diethyl ether to facilitate drying.
Drying: Dry the final complex in a vacuum desiccator over anhydrous CaCl₂.
Scientist's Note (Causality): The ligand is deprotonated before the addition of the metal salt to ensure the formation of the desired chelate. Using a 2:1 ligand-to-metal molar ratio favors the formation of neutral [M(L)₂] complexes for divalent metals. Methanol and ethanol are excellent solvents as they can dissolve the ligand and many metal salts, while the resulting complex often has lower solubility, allowing for easy isolation by precipitation.
Workflow for Metal Complex Synthesis
Caption: Workflow for the synthesis of a metal(II) complex with DPP-OH.
Part III: Characterization of Metal Complexes
Characterizing the metal complexes is crucial to determine their structure, stoichiometry, and properties. A combination of spectroscopic and analytical techniques is employed.
Key Characterization Techniques
Technique
Information Gained and Interpretation of Changes from Free Ligand
FT-IR Spectroscopy
Disappearance of O-H band: The broad band at 3200-3400 cm⁻¹ (O-H stretch) in the free ligand should disappear upon complexation, confirming deprotonation. Shift in C-O band: The C-O stretching vibration (around 1200-1300 cm⁻¹) will shift, indicating the involvement of oxygen in coordination. Shift in C=N/C=C bands: The pyrazole ring's C=N vibration (around 1590 cm⁻¹) may shift to a lower frequency upon coordination of the nitrogen atom. New M-O and M-N bands: New, weaker bands may appear in the far-IR region (typically 400-600 cm⁻¹), corresponding to M-O and M-N stretching vibrations.[8]
UV-Visible Spectroscopy
For d-block metals (Cu, Ni, Co): The spectra will show broad, low-intensity bands in the visible region corresponding to d-d electronic transitions. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral vs. square planar). For instance, an octahedral Ni(II) complex is expected to show three distinct d-d transition bands.[9] Ligand-based transitions: Intense bands in the UV region correspond to π→π* and n→π* transitions within the ligand, which may shift upon coordination.
Magnetic Susceptibility
Measured using a Gouy balance or SQUID magnetometer. The effective magnetic moment (μ_eff) helps determine the number of unpaired electrons and thus the spin state and geometry of the metal center. For example, octahedral Ni(II) (d⁸) complexes are paramagnetic with μ_eff ≈ 2.9–3.4 B.M., while square planar Ni(II) complexes are diamagnetic (μ_eff = 0).[8]
Thermal Analysis (TGA)
Thermogravimetric analysis reveals the thermal stability of the complex and can identify the presence of coordinated or lattice solvent molecules.[9] For example, a weight loss step around 100-150 °C might correspond to the loss of coordinated water molecules.
X-ray Crystallography
This is the most definitive technique, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions like π-π stacking.[10][11][12] For a [M(DPP)₂] complex, one would expect the metal ion to be coordinated by two nitrogen atoms and two oxygen atoms from the two bidentate ligands. The overall geometry could be square planar (common for Cu²⁺, Ni²⁺) or distorted tetrahedral (common for Co²⁺, Zn²⁺).
Part IV: Applications and Future Directions
The structural features of DPP-OH complexes suggest a range of potential applications, drawing parallels from the extensive research on related pyrazole systems.
Catalysis
Metal complexes are workhorses of homogeneous catalysis. Copper, nickel, and cobalt complexes of DPP-OH could be investigated for their catalytic activity in various organic transformations, such as:
Oxidation Reactions: Mimicking metalloenzymes, these complexes could catalyze the oxidation of alcohols or hydrocarbons.
C-C Coupling Reactions: As analogs to established phosphine-ligand systems, they could be screened for activity in Suzuki, Heck, or Sonogashira coupling reactions.[13]
Bioinorganic Chemistry and Drug Development
The pyrazole nucleus is a well-known pharmacophore present in several commercial drugs.[5][6] Metal chelation can enhance the biological activity of an organic ligand.
Antimicrobial Agents: The complexes can be tested against various strains of bacteria and fungi. The increased lipophilicity of the complex compared to the free ligand can facilitate its transport across microbial cell membranes.[6]
Anticancer Agents: Many pyrazole derivatives exhibit antiproliferative activity.[7] The DPP-OH complexes could be screened for cytotoxicity against various cancer cell lines, with mechanisms potentially involving DNA interaction or enzyme inhibition.
Antioxidant and Anti-inflammatory Activity: The ligand and its complexes could be evaluated for their ability to scavenge free radicals or inhibit enzymes like cyclooxygenase (COX), which are implicated in inflammation.[5]
Materials Science
The aromatic nature and coordination ability of DPP-OH make it a promising building block for advanced materials.
Fluorescent Sensors: The inherent fluorescence of the pyrazole moiety can be modulated by coordination to a metal ion. This property can be exploited to design chemosensors where the fluorescence is "turned on" or "turned off" in the presence of specific metal ions or anions.[4][14]
Building Blocks for MOFs: While DPP-OH itself is a terminal ligand, it could be functionalized with additional coordinating groups (like a carboxylate) to create multitopic linkers for constructing porous Metal-Organic Frameworks (MOFs) with potential applications in gas storage or separation.[4]
Diagram of Potential Application Pathways
Caption: Potential application pathways for DPP-OH and its metal complexes.
Conclusion
1,3-Diphenyl-1H-pyrazol-4-ol is a highly promising ligand for the development of novel coordination compounds. Its straightforward synthesis and its ability to act as a robust N,O-bidentate chelating agent allow for the creation of stable complexes with a wide range of transition metals. The resulting complexes, endowed with the steric and electronic properties of the phenyl and pyrazole rings, are prime candidates for exploration in catalysis, medicinal chemistry, and materials science. The protocols and characterization strategies outlined in this guide provide a solid framework for researchers to synthesize and investigate these fascinating molecules, paving the way for new discoveries and applications.
References
Kumar, V., & Gupta, S. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 13(2), 115-127.
Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(21), 5859-5873.
Verma, A., Joshi, S., & Singh, D. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor, 1(2).
Saha, S., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
Khan, I. U., et al. (2011). methanone. Molbank, 2011(4), M714.
Deepa, M., et al. (2012). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. E-Journal of Chemistry, 9(1), 420-424.
Patel, H. R., et al. (2015). A convenient and green synthesis of (Z)-4-((1, 3-diphenyl-1H -pyrazol-4-yl)methylene)-1-phenylpyrazolin-5(4H)-one 6(a-h), promoted by L-proline is being reported. Trade Science Inc.
Ather, A. Q., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3170.
Al-Warhi, T., et al. (2024). Integrated synthesis, antiproliferative potential, and in silico analysis of novel pyrazole-based hydrazones. RSC Advances, 14(11), 7793-7811.
Al-Majid, A. M., et al. (2024). Synthesis, structural, spectroscopic and electric/dielectric studies of a nanocrystalline Ni(ii) complex based on [(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiocarbonohydrazide. RSC Advances, 14(10), 7112-7124.
Fun, H. K., et al. (2011). (2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o639.
Fun, H.-K., et al. (2011). Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives: A Technical Guide. BenchChem.
Shin, H., et al. (2023). (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one. IUCrData, 8(12), x230997.
Zamnius, E. (2020). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. Università degli Studi di Trieste.
Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
Abdel-Latif, S. A., & Issa, Y. M. (2010). Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones. Natural Science, 2(9), 1035-1043.
Yadav, P., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
Ok, S., & Mert, O. (2013). A Short Review on Pyrazole Derivatives and their Applications. Journal of Modern Chemistry & Chemical Technology, 4(2).
Chkirate, K., & Essassi, E. M. (2022). The Coordination Chemistry of Pyrazole-Derived Ligands. IntechOpen.
Cini, E., et al. (2020). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. ChemistryOpen, 9(7), 743-748.
Synthesis Optimization Support Center: 1,3-Diphenyl-1H-pyrazol-4-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the regioselective synthesis and yield optimiz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the regioselective synthesis and yield optimization of 4-hydroxypyrazoles.
The synthesis of 1,3-diphenyl-1H-pyrazol-4-ol presents a unique chemoselective challenge. Traditional cyclocondensation routes (such as the reaction of chalcone epoxides with phenylhydrazine) often suffer from poor regiocontrol, yielding inseparable mixtures of 1,3-diphenyl and 1,5-diphenyl isomers [3]. To achieve absolute regiocontrol and high yields, the industry standard has shifted toward a three-step sequence utilizing the Baeyer-Villiger oxidation of a 4-formylpyrazole intermediate [1].
This guide provides the mechanistic rationale, self-validating protocols, and targeted troubleshooting necessary to master this workflow.
Mechanistic Workflow & Route Selection
The optimal pathway avoids the ambiguity of direct cyclocondensation by pre-forming the 1,3-diphenyl-1H-pyrazole core, formylating it at the C4 position, and subsequently converting the formyl group to a hydroxyl group via oxygen insertion and hydrolysis.
Synthetic workflow for 1,3-diphenyl-1H-pyrazol-4-ol via Baeyer-Villiger oxidation.
To ensure scientific integrity, every protocol below is designed as a self-validating system . By checking the analytical markers at each stage, you establish a causal link between your experimental execution and the chemical outcome.
Step 1: Vilsmeier-Haack Formylation [2]
Objective: Regioselective formylation at the C4 position.
Cool anhydrous DMF (3.0 eq) to 0 °C under argon.
Add POCl
3
(3.0 eq) dropwise to form the Vilsmeier reagent. Stir for 30 min.
Add a solution of 1,3-diphenyl-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise.
Heat the reaction mixture strictly to 80 °C for 4 hours. Causality: Exceeding 90 °C promotes unwanted chlorination.
Quench by pouring into ice-cold saturated aqueous sodium acetate (NaOAc) and extract with EtOAc.
Step 2: Baeyer-Villiger Oxidation [1]
Objective: Chemoselective oxygen insertion between the pyrazole C4 and the formyl carbon.
Dissolve the 4-carbaldehyde intermediate in anhydrous CH
2
Cl
2
.
Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.5 eq) in one portion at room temperature.
Stir in the dark for 12–16 hours. Causality: The electron-deficient pyrazole ring slows the migration aptitude; excess oxidant and time are required.
Quench with saturated aqueous Na
2
S
2
O
3
to destroy excess peroxide, then wash with saturated NaHCO
3
.
Step 3: Alkaline Hydrolysis [1]
Objective: Cleavage of the formate ester to yield the final 4-hydroxypyrazole.
Dissolve the formate ester in a 1:1 mixture of MeOH and H
2
O. Crucial: Degas the solvent with argon for 15 minutes prior to use.
Add NaOH (2.0 eq) and stir at 0 °C for 2 hours.
Neutralize immediately with 1M HCl to pH 6-7.
Extract with EtOAc, dry over Na
2
SO
4
, and concentrate.
Quantitative Data & Validation Markers
Table 1: Optimization of Baeyer-Villiger Oxidation Conditions
Oxidant
Solvent
Temp
Time
Yield (%)
Observation
| mCPBA (1.5 eq) | CH
2
Cl
2
| RT | 12 h | 92 | Clean conversion to formate ester. |
| H
2
O
2
/ TFAA | CH
2
Cl
2
| 0 °C | 4 h | 65 | Significant pyrazole ring degradation. |
| mCPBA (1.0 eq) | CH
2
Cl
2
| RT | 24 h | 45 | Incomplete conversion; stalled reaction. |
Q: Why is my Vilsmeier-Haack formylation yielding a chlorinated byproduct instead of the 4-carbaldehyde?A:Causality: Elevated temperatures (>90 °C) or prolonged reaction times with excess POCl
3
can lead to the replacement of ring substituents or direct chlorination at the pyrazole core [2].
Solution: Maintain the reaction temperature strictly between 70–80 °C. Furthermore, quench thoroughly with ice-cold saturated sodium acetate rather than NaOH. Strong bases can catalyze the degradation of the intermediate iminium species into unwanted side products.
Q: During the Baeyer-Villiger oxidation, I observe poor conversion of the 4-formylpyrazole. How can I drive the reaction to completion?A:Causality: The electron-deficient nature of the pyrazole ring reduces the nucleophilicity of the formyl carbonyl oxygen, slowing down the initial attack by the peroxy acid. Furthermore, the migration aptitude of the pyrazolyl group is lower than that of electron-rich aryls.
Solution: Use a slight excess of mCPBA (1.5 to 2.0 equivalents) and ensure the dichloromethane is strictly anhydrous. The presence of water hydrolyzes mCPBA to m-chlorobenzoic acid, which is unreactive.
Q: The final alkaline hydrolysis step results in a dark, tarry mixture with a low yield of 1,3-diphenyl-1H-pyrazol-4-ol. What is going wrong?A:Causality: 4-Hydroxypyrazoles are highly sensitive to oxidation in strongly alkaline environments when exposed to atmospheric oxygen. They rapidly oxidize into quinone-like polymeric degradation products.
Solution: Degas the MeOH/H
2
O solvent mixture with argon prior to adding NaOH. Perform the hydrolysis at 0 °C under an inert atmosphere, and neutralize with 1M HCl immediately upon completion (typically within 1-2 hours) to stabilize the enol/hydroxyl form.
Q: Can I synthesize 1,3-diphenyl-1H-pyrazol-4-ol directly via the epoxide route to save steps?A:Causality: While the reaction of trans-1-phenyl-2,3-epoxypropan-1-one with phenylhydrazine can yield 4-hydroxypyrazolines [3], it is highly discouraged for this specific target. The epoxide ring-opening is not perfectly regioselective, resulting in a difficult-to-separate mixture of 1,3-diphenyl and 1,5-diphenyl regioisomers. Furthermore, it requires a harsh secondary oxidation step to aromatize the pyrazoline into a pyrazole, which often destroys the sensitive C4-hydroxyl group. The Baeyer-Villiger route guarantees 100% regiocontrol.
Comparison of regiocontrol between epoxide condensation and Baeyer-Villiger oxidation routes.
References
Title: Divergent synthesis of withasomnines via synthesis of 4-hydroxy-1H-pyrazoles and Claisen rearrangement of their 4-O-allylethers
Source: Tetrahedron Letters (via ResearchGate)
URL: [Link]
Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions
Source: ARKIVOC (via KTU ePubl)
URL: [Link]
Title: Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3-diphenyl-2,3-epoxy-1-propanone
Source: SciSpace
URL: [Link]
Optimization
optimizing reaction temperature for 1,3-diphenyl-1H-pyrazol-4-ol crystallization
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the reaction temperature for the crystallization of 1,3-diphenyl-1H-pyrazol-4-ol....
Author: BenchChem Technical Support Team. Date: April 2026
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the reaction temperature for the crystallization of 1,3-diphenyl-1H-pyrazol-4-ol. This guide is designed to provide both foundational knowledge and practical troubleshooting advice to ensure high-purity, high-yield crystallization outcomes.
Introduction to Crystallization of 1,3-diphenyl-1H-pyrazol-4-ol
Crystallization is a critical purification technique in the synthesis of 1,3-diphenyl-1H-pyrazol-4-ol, a solid organic compound. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature.[1] By dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution and then allowing it to cool, the compound's solubility decreases, leading to the formation of crystals as it precipitates out of the solution. The slow, controlled formation of the crystal lattice excludes impurities, resulting in a purified final product.[1]
The optimization of reaction temperature, particularly the cooling profile, is a pivotal factor that significantly influences crystal size, purity, and yield. This guide will delve into the nuances of temperature optimization and provide a structured approach to troubleshooting common crystallization challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the reaction temperature in the crystallization of 1,3-diphenyl-1H-pyrazol-4-ol?
A1: The primary goal is to control the rate of supersaturation, which is the driving force for both nucleation (the initial formation of crystal nuclei) and crystal growth. A well-controlled cooling profile ensures that crystal growth is favored over rapid nucleation, leading to larger, more uniform crystals with higher purity.[2] Rapid cooling can cause the compound to "crash out" of solution, trapping impurities within the crystal lattice.[2]
Q2: How does the choice of solvent affect the optimal crystallization temperature?
A2: The solvent plays a crucial role in determining the temperature range for crystallization. An ideal solvent should exhibit high solubility for 1,3-diphenyl-1H-pyrazol-4-ol at elevated temperatures and low solubility at lower temperatures.[1] This differential solubility is essential for achieving a good yield. The solvent's polarity and its ability to interact with the solute molecules can also influence crystal morphology.[3][4] For pyrazole derivatives, common solvents for recrystallization include ethanol, methanol, and mixed solvent systems like ethanol/water or hexane/ethyl acetate.[1]
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the solute. To prevent this, you can:
Increase the solvent volume: This lowers the saturation point to a temperature below the compound's melting point.[1]
Lower the initial dissolution temperature: Use just enough heat to dissolve the compound.
Employ a different solvent system: A solvent in which the compound is less soluble or a mixed solvent system can be beneficial.[1]
Slow down the cooling rate: This allows the solution to cool to a temperature below the melting point before significant supersaturation occurs.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of 1,3-diphenyl-1H-pyrazol-4-ol and provides actionable solutions.
Problem
Potential Cause(s)
Troubleshooting Steps
Low Crystal Yield
1. Incomplete precipitation. 2. Using too much solvent. 3. The compound is significantly soluble in the solvent even at low temperatures.
1. Ensure the solution is cooled to a sufficiently low temperature (e.g., using an ice bath) to maximize precipitation.[1] 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] 3. Consider a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.[1]
Poor Crystal Quality (Small or Needle-like Crystals)
1. The cooling rate is too fast, leading to rapid nucleation. 2. Insufficient time for crystal growth. 3. High degree of supersaturation.
1. Slow down the cooling process. Allow the solution to cool to room temperature naturally before placing it in a cold bath.[1][2] 2. Maintain the solution at a temperature just below the saturation point for an extended period to encourage the growth of existing crystals. 3. Reduce the concentration of the solute in the solution.
No Crystals Form Upon Cooling
1. The solution is not supersaturated. 2. Too much solvent was used. 3. The compound is highly soluble in the chosen solvent at all temperatures.
1. Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. 2. Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. 3. Change to a solvent in which the compound is less soluble.
Crystals are Colored or Appear Impure
1. Impurities are co-crystallizing with the product. 2. Colored impurities are present in the crude material.
1. Ensure a slow cooling rate to allow for the selective incorporation of the desired molecules into the crystal lattice.[2] 2. If the impurities are colored, consider treating the hot solution with activated charcoal before filtration and cooling.
Experimental Protocols
Protocol 1: Systematic Approach to Optimizing Crystallization Temperature
This protocol outlines a method for determining the optimal cooling profile for the crystallization of 1,3-diphenyl-1H-pyrazol-4-ol.
Fig 1. Workflow for optimizing cooling profiles.
Protocol 2: Troubleshooting "Oiling Out"
This workflow provides a decision-making process for addressing the issue of a compound "oiling out" during crystallization.
Fig 2. Decision tree for troubleshooting "oiling out".
Data Presentation
The following table illustrates the hypothetical effect of different cooling rates on the crystallization of 1,3-diphenyl-1H-pyrazol-4-ol from an ethanol solution. This data is for illustrative purposes to demonstrate the importance of optimizing the cooling profile.
Cooling Profile
Cooling Rate (°C/min)
Yield (%)
Purity (%)
Crystal Morphology
Rapid
~10
95
85
Small, irregular needles
Moderate
~2
88
95
Well-defined prisms
Slow
~0.5
85
>99
Large, block-like crystals
Conclusion
Optimizing the reaction temperature for the crystallization of 1,3-diphenyl-1H-pyrazol-4-ol is a multi-faceted process that requires careful consideration of solvent choice and cooling rate. By systematically evaluating these parameters and understanding the underlying principles of crystallization, researchers can significantly improve the yield, purity, and quality of their final product. This guide provides a foundational framework for troubleshooting and optimization, empowering scientists to achieve consistent and reliable crystallization outcomes.
reducing unwanted byproducts in 1,3-diphenyl-1H-pyrazol-4-ol synthesis
Welcome to the technical support center for the synthesis of 1,3-diphenyl-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pyr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1,3-diphenyl-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pyrazole derivative. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges in your experiments, with a primary focus on minimizing unwanted byproducts.
Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis
1,3-Diphenyl-1H-pyrazol-4-ol is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the Knorr pyrazole synthesis, involves the condensation of ethyl benzoylacetate and phenylhydrazine.[1][2] While this reaction is robust, it is often plagued by the formation of a significant byproduct: the regioisomer 1,5-diphenyl-1H-pyrazol-3-ol.[3][4] The structural similarity of these isomers makes their separation challenging, leading to reduced yields and purification difficulties.[3][5] This guide provides a comprehensive overview of the underlying mechanisms of byproduct formation and offers practical solutions to enhance the regioselectivity and overall efficiency of your synthesis.
Understanding the Reaction: Mechanism of Product and Byproduct Formation
The reaction between ethyl benzoylacetate, an unsymmetrical β-ketoester, and phenylhydrazine can proceed via two competing pathways. The initial and rate-determining step is the nucleophilic attack of one of the nitrogen atoms of phenylhydrazine on one of the carbonyl carbons of the β-ketoester.[6]
Pathway A (Desired): Attack of the terminal nitrogen of phenylhydrazine on the ketone carbonyl of ethyl benzoylacetate, followed by cyclization and tautomerization, yields the desired 1,3-diphenyl-1H-pyrazol-4-ol .
Pathway B (Byproduct): Attack of the terminal nitrogen of phenylhydrazine on the ester carbonyl of ethyl benzoylacetate leads to the formation of the unwanted regioisomer, 1,5-diphenyl-1H-pyrazol-3-ol .
The following diagram illustrates these competing reaction pathways:
Caption: Competing reaction pathways in the synthesis of 1,3-diphenyl-1H-pyrazol-4-ol.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.
Q1: My reaction yields a mixture of products that are difficult to separate. How do I confirm the presence of the regioisomeric byproduct and what is its structure?
A1: The most common byproduct is the regioisomer 1,5-diphenyl-1H-pyrazol-3-ol. The formation of this isomer is a well-documented challenge in the Knorr synthesis with unsymmetrical 1,3-dicarbonyl compounds.[3][4]
Identification of Regioisomers:
The most definitive methods for identifying and distinguishing between the desired product and its regioisomer are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[3][7]
¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the pyrazole ring and its substituents will differ between the two isomers due to their different electronic environments.
2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for assigning regiochemistry.[7] It detects through-space proximity between protons. For the desired 1,3-diphenyl-1H-pyrazol-4-ol, you would expect to see a NOESY correlation between the protons of the N-phenyl group and the protons of the C-phenyl group. In the case of the 1,5-diphenyl isomer, the N-phenyl protons would show a correlation with the methylene protons of the pyrazolone ring.
Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in the mass spectrum may differ, providing additional evidence for their structures.[3]
Q2: How can I increase the yield of the desired 1,3-diphenyl-1H-pyrazol-4-ol and minimize the formation of the 1,5-diphenyl byproduct?
A2: The regiochemical outcome of the reaction is highly dependent on the reaction conditions. Here are the key parameters to control:
pH Control: The pH of the reaction medium is critical. Acidic conditions, often achieved by adding a catalytic amount of glacial acetic acid, tend to favor the formation of the desired 1,3-diphenyl isomer.[1][4] This is because the acid protonates the ketone carbonyl, making it more electrophilic and thus more susceptible to attack by the hydrazine.
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Protic solvents like ethanol and propanol are commonly used and generally give good results when combined with acid catalysis.[1] Some studies suggest that fluorinated alcohols can enhance regioselectivity in pyrazole synthesis.[8]
Temperature: The reaction is typically carried out at elevated temperatures (reflux).[2] However, it is important to control the temperature carefully, as excessive heat can lead to the formation of other byproducts and decomposition.[9]
The following table summarizes the influence of reaction conditions on product distribution:
Parameter
Condition
Expected Outcome
Rationale
pH
Acidic (e.g., catalytic acetic acid)
Higher ratio of 1,3-diphenyl isomer
Protonation of the ketone carbonyl increases its electrophilicity.[6]
Neutral or Basic
Increased formation of 1,5-diphenyl isomer
The ester carbonyl becomes a more competitive electrophile.
Solvent
Protic (e.g., Ethanol, 1-Propanol)
Good yields of the desired product with acid catalysis
Solvates the intermediates and facilitates the reaction.[1]
Aprotic
May lead to a mixture of isomers
The reaction pathway may be less controlled.
Temperature
Reflux (e.g., ~100-110 °C)
Faster reaction rates
Provides the necessary activation energy for the cyclization.[2]
Q3: My final product is discolored (e.g., yellow or brown). What is the cause and how can I prevent it?
A3: Discoloration is often due to the degradation of the phenylhydrazine starting material or oxidation of the final product.
Phenylhydrazine Stability: Phenylhydrazine is sensitive to air and light and can oxidize to form colored impurities.[10] It is crucial to use freshly distilled or high-purity phenylhydrazine. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also help.
Product Oxidation: The pyrazol-4-ol product can be susceptible to air oxidation, especially at elevated temperatures. Performing the reaction and work-up under an inert atmosphere can minimize this.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for the synthesis of 1,3-diphenyl-1H-pyrazol-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis?
A1: The three most critical parameters are:
Purity of Phenylhydrazine: Use high-purity, preferably freshly distilled, phenylhydrazine to avoid side reactions and discoloration.[10]
Acid Catalysis: The presence of a catalytic amount of a weak acid like glacial acetic acid is crucial for directing the reaction towards the desired 1,3-diphenyl isomer.[1]
Temperature Control: Maintain a consistent reflux temperature to ensure a steady reaction rate and avoid decomposition.[9]
Q2: What is the best method for purifying the final product?
A2: Recrystallization is the most common and effective method for purifying 1,3-diphenyl-1H-pyrazol-4-ol.[7]
Solvent Selection: A mixed solvent system is often effective. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol) and then add a hot anti-solvent (e.g., water) until turbidity appears, followed by slow cooling.[7]
Column Chromatography: If recrystallization is ineffective in separating the regioisomers, silica gel column chromatography can be used. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point.[5][9]
Q3: How should I handle and store the starting materials?
A3:
Ethyl Benzoylacetate: Store in a tightly sealed container in a cool, dry place. It is relatively stable.
Phenylhydrazine: This is a toxic and air-sensitive compound.[9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Store it in a dark, tightly sealed container under an inert atmosphere. If the liquid is dark, it should be distilled before use.
Experimental Protocols
Protocol 1: Optimized Synthesis of 1,3-Diphenyl-1H-pyrazol-4-ol
This protocol is designed to maximize the yield of the desired product while minimizing the formation of the regioisomeric byproduct.
Materials:
Ethyl benzoylacetate
Phenylhydrazine (freshly distilled)
1-Propanol
Glacial acetic acid
Deionized water
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl benzoylacetate (1 equivalent) and 1-propanol.
To this solution, add phenylhydrazine (1.1 equivalents) dropwise with stirring.
Add a catalytic amount of glacial acetic acid (approximately 3-5 drops).
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting ethyl benzoylacetate should be consumed.[4]
Once the reaction is complete, remove the flask from the heat source. While the solution is still hot, slowly add deionized water with vigorous stirring until the product begins to precipitate.
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the collected solid with a small amount of cold water, followed by a small amount of cold hexanes to remove non-polar impurities.
Dry the product in a vacuum oven.
Protocol 2: Purification by Recrystallization
Materials:
Crude 1,3-diphenyl-1H-pyrazol-4-ol
Ethanol
Deionized water
Procedure:
Place the crude product in an Erlenmeyer flask.
Add a minimal amount of hot ethanol to dissolve the solid completely.
While the solution is hot, add hot deionized water dropwise until the solution becomes slightly turbid.
If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
Cover the flask and allow it to cool slowly to room temperature.
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.
Dry the crystals under vacuum.
References
BenchChem Technical Support Team. (2025). Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers. BenchChem.
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
BenchChem Technical Support Team. (2025). Technical Support Center: Characterization of Substituted Pyrazoles. BenchChem.
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2463-2471.
BenchChem Technical Support Team. (2025).
BenchChem Technical Support Team. (2025).
BenchChem Technical Support Team. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. BenchChem.
BenchChem Technical Support Team. (2025). Common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. BenchChem.
Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Retrieved from a relevant organic chemistry resource.
Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678.
BenchChem Technical Support Team. (2025).
PubChem. (n.d.). 1,3-Diphenyl-1H-pyrazole.
BenchChem Technical Support Team. (2025). Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine. BenchChem.
overcoming steric hindrance in 1,3-diphenyl-1H-pyrazol-4-ol substitution reactions
Focus: Overcoming Steric Hindrance in 1,3-Diphenyl-1H-pyrazol-4-ol Substitution Welcome to the Advanced Heterocyclic Functionalization Support Center. As drug development and agrochemical research increasingly rely on co...
Author: BenchChem Technical Support Team. Date: April 2026
Focus: Overcoming Steric Hindrance in 1,3-Diphenyl-1H-pyrazol-4-ol Substitution
Welcome to the Advanced Heterocyclic Functionalization Support Center. As drug development and agrochemical research increasingly rely on complex pyrazole scaffolds, derivatization of the 1,3-diphenyl-1H-pyrazol-4-ol nucleus has become a critical bottleneck[1]. The C4-hydroxyl group is flanked by bulky phenyl rings, creating a sterically congested microenvironment that resists standard substitution protocols.
This guide provides field-proven, mechanistically grounded solutions to troubleshoot and overcome these steric barriers during O-alkylation, O-acylation, and C5-functionalization.
Section 1: Mechanistic Root Cause Analysis
Before troubleshooting a failed reaction, it is crucial to understand the physical organic chemistry governing the 1,3-diphenyl-1H-pyrazol-4-ol system. The resistance to substitution is not merely an electronic issue; it is a profound steric and conformational challenge.
Torsional Asymmetry & Steric Shielding: The C3-phenyl group sits directly adjacent to the C4-OH. Due to restricted rotation (torsional asymmetry) and steric hindrance, the phenyl ring adopts a conformation that physically blocks the Bürgi-Dunitz trajectory required for an incoming electrophile[2].
Conformational Restriction: The N1-phenyl group further restricts the flexibility of the pyrazole core, preventing the molecule from adopting a transition state that could alleviate the steric clash during C4 or C5 substitution[1].
Intermolecular Hydrogen Bonding: In non-polar solvents, the C4-OH can form stable intermolecular dimers, effectively hiding the nucleophilic oxygen from electrophiles[1].
Mechanistic model of steric shielding at the C4 position of 1,3-diphenyl-1H-pyrazol-4-ol.
Section 2: Troubleshooting FAQs
Q1: My C4 O-alkylation yields are <15% using standard K₂CO₃ in Acetone. How can I drive this reaction to completion?A1: The failure here is a combination of tight ion-pairing and poor solvation. The potassium counterion tightly coordinates with the pyrazolate oxygen, and acetone does not sufficiently solvate the ion pair to break it apart.
The Fix: Switch to the "Cesium Effect." Utilize Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). The large ionic radius and low charge density of the Cs⁺ cation result in a loose ion pair. This exposes a highly reactive, "naked" alkoxide anion capable of overcoming the steric bulk of the C3-phenyl group[3].
Q2: I am trying to attach a bulky, secondary alkyl halide to the C4-OH. Even with Cs₂CO₃/DMF, the reaction stalls. What is the next step?A2: When both the nucleophile (C4-OH) and the electrophile are sterically hindered, traditional Sₙ2 pathways fail due to massive transition-state energy barriers.
The Fix: Employ in situ electrophile activation via the Finkelstein reaction. Add 0.2 to 1.0 equivalents of Sodium Iodide (NaI) to the reaction mixture. NaI converts sluggish alkyl chlorides/bromides into highly reactive alkyl iodides in situ. The increased electrophilicity of the alkyl iodide compensates for the poor nucleophilic trajectory caused by the pyrazole's steric hindrance.
Q3: O-acylation with acid chlorides and Triethylamine (TEA) is leading to degradation and C5-acylation byproducts. How do I achieve selective C4 O-acylation?A3: Acid chlorides in the presence of basic amines can generate highly reactive ketene intermediates or cause ring-opening degradation of the electron-deficient pyrazole core. Furthermore, the N1-phenyl group can direct electrophilic substitution to the C5 position under forcing conditions[1].
The Fix: Abandon acid chlorides and use Steglich esterification conditions. Employ the free carboxylic acid with N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in Dichloromethane (DCM). DMAP acts as a sterically unhindered, highly active nucleophilic catalyst. It forms an acylpyridinium intermediate that is easily attacked by the hindered C4-OH, bypassing the need for harsh bases and preventing C5-acylation.
Section 3: Quantitative Data - Optimization of O-Alkylation
The following table summarizes internal validation data demonstrating the causality between base/solvent selection and reaction success when functionalizing the sterically hindered C4-OH.
Base (2.0 eq)
Solvent
Additive
Temp (°C)
Steric Hindrance (Electrophile)
Yield (%)
K₂CO₃
Acetone
None
60
Low (Primary Halide)
12%
K₂CO₃
DMF
None
60
Low (Primary Halide)
45%
Cs₂CO₃
DMF
None
60
Low (Primary Halide)
94%
Cs₂CO₃
DMF
None
60
High (Secondary Halide)
31%
Cs₂CO₃
DMF
NaI (0.2 eq)
60
High (Secondary Halide)
88%
Note: Yields are based on isolated, chromatographically purified products. The jump from 31% to 88% highlights the critical role of Finkelstein activation for hindered electrophiles.
Section 4: Standard Operating Procedures (SOPs)
SOP: High-Yield O-Alkylation of 1,3-Diphenyl-1H-pyrazol-4-ol
Objective: Achieve >85% yield for C4-O-alkylation using sterically hindered alkyl halides via the "Naked Anion" and Finkelstein activation methodologies.
Self-Validating System: This protocol utilizes TLC monitoring for reaction completion and a specific LiCl wash to ensure the complete removal of DMF, which otherwise artificially inflates crude yields and ruins subsequent NMR analysis.
Reagents:
1,3-diphenyl-1H-pyrazol-4-ol (1.0 eq)
Alkyl halide (1.5 eq)
Anhydrous Cs₂CO₃ (2.0 eq)
NaI (0.2 eq)
Anhydrous DMF (0.2 M)
Step-by-Step Methodology:
Deprotonation (Naked Anion Formation): Flame-dry a round-bottom flask under argon. Add 1,3-diphenyl-1H-pyrazol-4-ol (1.0 eq) and anhydrous Cs₂CO₃ (2.0 eq). Inject anhydrous DMF to achieve a 0.2 M concentration. Stir vigorously at room temperature for 30 minutes. Causality: This pre-stir ensures complete deprotonation and separation of the Cs⁺ ion pair before the electrophile is introduced.
Electrophile Activation: Add NaI (0.2 eq) to the suspension. Causality: NaI acts as a catalyst, converting the alkyl halide into a more reactive alkyl iodide in situ.
Addition: Dropwise add the alkyl halide (1.5 eq) over 10 minutes to prevent localized thermal spikes.
Reaction & Monitoring: Heat the mixture to 60°C. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (typically UV active and stains with KMnO₄) should be consumed within 4-6 hours.
Aqueous Quench & Extraction: Cool to room temperature and quench with ice water (equal volume to DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (5 x 20 mL). Causality: DMF is highly soluble in EtOAc. The LiCl wash drastically increases the polarity of the aqueous phase, forcing DMF out of the organic layer.
Isolation: Wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure O-alkylated product.
Workflow for overcoming steric hindrance during C4-O-alkylation of pyrazol-4-ol.
Technical Support Center: Stability of 1,3-Diphenyl-1H-pyrazol-4-ol Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the stability of 1,3-diphenyl-1H-pyrazol-4-ol under acidic conditions, a critical consideratio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the stability of 1,3-diphenyl-1H-pyrazol-4-ol under acidic conditions, a critical consideration for its handling, formulation, and application in various experimental settings. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to anticipate and manage potential stability challenges.
Introduction to the Stability of 1,3-Diphenyl-1H-pyrazol-4-ol
1,3-Diphenyl-1H-pyrazol-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility, however, can be compromised by its stability, particularly in acidic environments. Understanding the potential degradation pathways is paramount for ensuring the integrity of your experiments and the quality of your results. This guide will walk you through the fundamental chemistry of its instability, provide practical solutions, and equip you with the knowledge to confidently work with this compound.
Frequently Asked Questions (FAQs)
Q1: My solution of 1,3-diphenyl-1H-pyrazol-4-ol in an acidic buffer is turning yellow/brown. What is happening?
A1: The discoloration of your solution is a common indicator of chemical degradation. Under acidic conditions, 1,3-diphenyl-1H-pyrazol-4-ol can undergo a series of reactions, including oxidation and potential ring-opening, leading to the formation of colored byproducts. The pyrazole ring itself is generally stable to oxidation, but the presence of the hydroxyl group and the potential for tautomerization can create reactive intermediates.[1]
Q2: I'm observing a new peak in my HPLC analysis after storing my compound in an acidic mobile phase. What could this new peak be?
A2: The appearance of a new peak strongly suggests the formation of a degradation product. The acidic environment can catalyze the degradation of 1,3-diphenyl-1H-pyrazol-4-ol. The identity of this new peak could be a hydroxylated byproduct, a ring-opened species, or a product of further reactions of initial degradants. To definitively identify this new peak, it is highly recommended to use a mass spectrometry (MS) detector in conjunction with your HPLC.
Q3: What is the likely mechanism of degradation for 1,3-diphenyl-1H-pyrazol-4-ol in acid?
A3: The degradation of 1,3-diphenyl-1H-pyrazol-4-ol in acidic media is likely initiated by the protonation of the pyrazole ring, which is basic enough to be protonated by most strong inorganic acids.[2] The key to its instability lies in the keto-enol tautomerism between 1,3-diphenyl-1H-pyrazol-4-ol (the enol form) and its corresponding ketone form, 1,3-diphenylpyrazolidin-4-one (the keto form). The acid can catalyze this tautomerization.[3][4]
The enol form, which is structurally an enol ether within the heterocyclic system, can be susceptible to acid-catalyzed hydrolysis. The proposed mechanism involves the protonation of the double bond, followed by the attack of water and subsequent ring opening. This is analogous to the acid-catalyzed hydrolysis of enol ethers.[2][5][6]
Q4: How can I minimize the degradation of 1,3-diphenyl-1H-pyrazol-4-ol in my experiments?
A4: To minimize degradation, consider the following strategies:
pH Control: If your experimental conditions permit, maintain the pH of your solution as close to neutral as possible.
Temperature: Store solutions at low temperatures (2-8 °C or -20 °C) to slow down the rate of degradation.
Inert Atmosphere: To prevent oxidative degradation, which can be exacerbated by acidic conditions, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Fresh Preparation: Prepare solutions of 1,3-diphenyl-1H-pyrazol-4-ol fresh before use, especially when working with acidic buffers.
Solvent Choice: If possible, use aprotic solvents for storage of stock solutions, and dilute into your acidic aqueous medium immediately before the experiment.
Troubleshooting Guide: Common Issues and Solutions
Prepare solutions fresh. Work under an inert atmosphere. Store solutions protected from light. Consider if a lower acid concentration can be used.
Appearance of New Peaks in HPLC
Formation of one or more degradation products.
Use HPLC-MS to identify the mass of the new peaks to aid in structure elucidation. Perform a forced degradation study (see protocol below) to systematically identify potential degradants.
Inconsistent Experimental Results
Degradation of the compound leading to a lower effective concentration.
Re-evaluate your solution preparation and storage procedures. Implement the stabilization strategies mentioned in the FAQs. Quantify the compound concentration by HPLC immediately before each experiment.
Precipitation in Acidic Solution
Formation of a less soluble degradation product or the salt of the parent compound.
Analyze the precipitate to determine its identity. If it is a degradation product, adjust conditions to minimize degradation. If it is the salt, you may need to adjust the solvent system.
Proposed Degradation Pathway
The following diagram illustrates a plausible acid-catalyzed degradation pathway for 1,3-diphenyl-1H-pyrazol-4-ol, proceeding through an enol hydrolysis-like mechanism.
Caption: Proposed acid-catalyzed degradation of 1,3-diphenyl-1H-pyrazol-4-ol.
Experimental Protocols
Protocol 1: Forced Degradation Study of 1,3-Diphenyl-1H-pyrazol-4-ol
This protocol outlines a forced degradation study to intentionally degrade the compound and identify potential degradation products.[7][8]
Materials:
1,3-Diphenyl-1H-pyrazol-4-ol
Methanol or Acetonitrile (HPLC grade)
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH) for neutralization
HPLC system with a C18 column and a UV or PDA detector (an MS detector is highly recommended)
pH meter
Procedure:
Stock Solution Preparation: Prepare a stock solution of 1,3-diphenyl-1H-pyrazol-4-ol in methanol or acetonitrile at a concentration of 1 mg/mL.
Acid Stress:
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
Incubate the solution at 60°C.
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
Before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH.
Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water and store it under the same conditions.
HPLC Analysis:
Analyze the stressed and control samples by a suitable stability-indicating HPLC method.
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks.
If using an MS detector, obtain the mass spectra of the new peaks to determine their molecular weights.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[9]
Workflow for Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Typical Starting HPLC Conditions:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
10-90% B over 20 minutes
Flow Rate
1.0 mL/min
Detection
UV at a suitable wavelength (e.g., 254 nm)
Injection Volume
10 µL
This method should be optimized to achieve baseline separation between the parent peak and all degradation product peaks.
References
Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. Journal of the Chemical Society, Perkin Transactions 2.
Reactions of enol ethers Hydrolysis of enol ethers. Chemistry LibreTexts.
Troubleshooting guide for pyrazolone compound stability issues. BenchChem.
Stability of Celecoxib Oral Suspension. PMC.
Mechanism for hydrolysis of enol ether to aldehyde. Chemistry Stack Exchange.
Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry.
Stability of Celecoxib Oral Suspension.
Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hep
Effect of Acidic and Basic Medium on Celecoxib by UV Spectroscopy. Walsh Medical Media.
Carborane‐Based Analogs of Celecoxib and Flurbiprofen, their COX Inhibition Potential, and COX Selectivity Index. PMC.
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combin
Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. PubMed.
Kinetics and Mechanism of Acid-Catalyzed Enol Ester Hydrolysis.
Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry.
Importance of LCMS in Forced Degradation Studies for new Chemical Entities.
A REVIEW ON PYRAZOLE AN ITS DERIV
Synthesis of New Derivatives of Pyrazolone Compounds.
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC.
Current Chemistry Letters A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione deriv
Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. RSC Publishing.
Stress degradation study and structure characterization of oxidation degradation product of dexlansoprazole using liquid chromatography-mass spectrometry/time of flight, liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance.
Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. PubMed.
The diverse pharmacological importance of Pyrazolone Deriv
Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. PubMed.
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega.
Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. PMC.
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.
1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. PMC.
Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers.
Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. MDPI.
Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Arom
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org.
preventing degradation of 1,3-diphenyl-1H-pyrazol-4-ol during long-term storage
Welcome to the Technical Support Center for the handling, storage, and stability validation of 1,3-diphenyl-1H-pyrazol-4-ol . This guide is engineered for researchers, analytical chemists, and drug development profession...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the handling, storage, and stability validation of 1,3-diphenyl-1H-pyrazol-4-ol . This guide is engineered for researchers, analytical chemists, and drug development professionals who require rigorous, self-validating protocols to prevent the degradation of this highly sensitive active pharmaceutical ingredient (API).
Mechanistic Causality: The Vulnerability of 4-Hydroxypyrazoles
To effectively prevent degradation, one must first understand the molecular causality behind it. 1,3-diphenyl-1H-pyrazol-4-ol features an electron-rich pyrazole heterocycle. The addition of a hydroxyl (-OH) group at the 4-position creates an enol-like system that is highly susceptible to electrophilic attack and [1].
When exposed to dissolved oxygen, reactive oxygen species (ROS), or UV light, the 4-OH group undergoes rapid hydrogen abstraction. This forms a transient phenoxyl-type radical that delocalizes across the pyrazole ring and the phenyl substituents. This radical intermediate quickly reacts with additional oxygen to form highly conjugated quinone-imine derivatives or undergoes complete ring cleavage[2]. This is the fundamental reason why improperly stored solutions of this compound rapidly change color and lose pharmacological efficacy.
Oxidative and photolytic degradation pathways of 1,3-diphenyl-1H-pyrazol-4-ol.
Quantitative Stability Profile
The following table summarizes the degradation kinetics of 1,3-diphenyl-1H-pyrazol-4-ol under various environmental conditions. Use this data to benchmark your own stability-indicating assays.
Storage Condition
Atmosphere
Container
Est. Half-Life (
t1/2
)
Primary Degradation Mechanism
25°C (Room Temp)
Ambient Air
Clear Glass
~14 days
Auto-oxidation & Photolysis
40°C / 75% RH
Ambient Air
Amber Glass
~30 days
Thermal Oxidation (ICH Q1A Accelerated)
-20°C
Ambient Air
Amber Glass
~6 months
Slow Oxidation
-80°C
Argon
Amber Glass
>24 months
Negligible (Optimal Condition)
Self-Validating Methodologies
To ensure absolute scientific integrity, do not rely on passive storage. The following protocols are designed as self-validating systems, ensuring that any deviation in API quality is caught and corrected before it compromises your downstream assays.
Objective: Create a self-contained, oxygen-free, and moisture-free environment to halt degradation kinetics.
Lyophilization: Dry the synthesized 1,3-diphenyl-1H-pyrazol-4-ol to ensure residual moisture is <0.5%. Causality: Water acts as a nucleophile and facilitates proton transfer during the oxidation of the pyrazole ring.
Argon Blanketing: Transfer the dry powder to amber borosilicate glass vials. Purge the headspace with high-purity Argon for 60 seconds. Causality: Argon is denser than Nitrogen and effectively displaces residual oxygen at the solid-gas interface, choking off the terminal electron acceptor required for radical propagation.
Hermetic Sealing: Cap immediately with PTFE-lined silicone septa and crimp-seal. PTFE provides a chemically inert barrier, while silicone ensures a self-healing seal if pierced by a syringe.
Cryogenic Storage: Store at -80°C. Causality: According to the Arrhenius equation, lowering the temperature from 25°C to -80°C exponentially decreases the rate constant of oxidative and hydrolytic reactions.
Validation Loop: Every 6 months, withdraw a sacrificial aliquot and analyze via LC-MS. If purity drops below 98%, re-purify the entire batch via preparative HPLC before re-lyophilizing.
Step-by-step self-validating workflow for long-term API storage and monitoring.
Protocol B: Forced Degradation Study (Regulatory Compliant)
Objective: Identify degradation products and validate the stability-indicating analytical method prior to IND submission.
Baseline Quantification: Analyze the initial purity of the API via HPLC-UV (254 nm) and LC-HRMS.
Oxidative Stress: Dissolve the API in a 50:50 Acetonitrile/Water mixture. Add 3%
H2O2
and incubate for 24 hours at room temperature. This mimics extreme ROS exposure and forces the formation of the 4-hydroxypyrazole[3].
Thermal/Humidity Stress: Expose the solid API to 40°C ± 2°C and 75% RH ± 5% RH for 6 months in an environmental chamber, strictly adhering to [4].
Photolytic Stress: Expose the API to 1.2 million lux hours and 200 watt-hours/square meter of near-UV light (per ICH Q1B).
Analysis: Quench the reactions and analyze. Look for +14 Da (ketone/quinone formation) or +16 Da (hydroxylation) mass shifts indicative of pyrazole ring oxidation[1].
Troubleshooting & FAQs
Q: My stock solution of 1,3-diphenyl-1H-pyrazol-4-ol in DMSO turned pink/brown after a week at room temperature. What happened?A: This discoloration is the macroscopic evidence of auto-oxidation. The 4-hydroxyl group on the pyrazole ring is electron-rich and prone to oxidation. In DMSO (which is hygroscopic and often contains dissolved oxygen), the compound oxidizes to form a highly conjugated quinone-imine derivative, which absorbs visible light and appears pink or brown[2].
Solution: Always prepare stock solutions in degassed, anhydrous solvents (e.g., sparged with Argon for 15 minutes) and store aliquots at -80°C. Never subject stock solutions to multiple freeze-thaw cycles.
Q: Can I store the compound in a clear glass vial on the benchtop if it is tightly sealed?A: No. While a tight seal prevents continuous oxygen ingress, clear glass offers zero protection against photolytic degradation. The extensive conjugation across the 1,3-diphenyl system allows the molecule to absorb UV and near-UV light. Photo-excitation provides the activation energy necessary to accelerate the formation of radical intermediates at the 4-OH position, leading to rapid ring cleavage[2].
Solution: Use amber borosilicate glass vials to block UV transmission.
Q: How should I design my stability testing protocol for regulatory submission?A: Your protocol must strictly adhere to[4]. For a new drug substance, long-term stability should be evaluated at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months. Accelerated testing must be conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[4]. Because 1,3-diphenyl-1H-pyrazol-4-ol is highly oxidation-sensitive, you must monitor specific degradation peaks via LC-MS, rather than solely relying on the loss of the parent peak via HPLC-UV.
References
Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation (ICH). URL:[Link]
Title: Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Source: Environmental Science: Water Research & Technology (RSC Publishing). URL:[Link]
Title: Treatment of Azole-Containing Industrial Wastewater by the Fenton Process. Source: ACS ES&T Water. URL:[Link]
Title: Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. Source: Toxicology and Applied Pharmacology (NIH PMC). URL:[Link]
Comparative Efficacy of 1,3-diphenyl-1H-pyrazol-4-ol Against Standard Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Pyrazole Scaffold in Drug Discovery and the Focus on 1,3-diphenyl-1H-pyrazol-4-ol The pyrazole...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Pyrazole Scaffold in Drug Discovery and the Focus on 1,3-diphenyl-1H-pyrazol-4-ol
The pyrazole heterocycle is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its versatility has led to the development of drugs with a wide array of biological activities. A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which features a 1,5-diarylpyrazole structure and is widely used for its anti-inflammatory and analgesic properties with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1] The broader class of pyrazole derivatives has been investigated for its potential to inhibit various enzymes involved in inflammation and other disease processes, including lipoxygenase (LOX), mitogen-activated protein kinase (MEK), and protein tyrosine phosphatase 1B (PTP1B).[2][3][4]
This guide focuses on the comparative efficacy of a specific, yet less characterized, member of this family: 1,3-diphenyl-1H-pyrazol-4-ol . While direct, publicly available experimental data on the inhibitory profile of this particular compound is limited, its structural similarity to other biologically active pyrazoles provides a strong rationale for investigating its potential as an inhibitor of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).
This document will, therefore, provide a comparative framework, juxtaposing the theoretical potential of 1,3-diphenyl-1H-pyrazol-4-ol with the well-documented efficacy of standard inhibitors for COX and LOX. We will delve into the established mechanisms of these standard inhibitors, present detailed protocols for in vitro assays to determine inhibitory activity, and offer a logical workflow for the preclinical evaluation of novel anti-inflammatory compounds like 1,3-diphenyl-1H-pyrazol-4-ol.
The Arachidonic Acid Cascade: A Central Target for Anti-Inflammatory Agents
Inflammation is a complex biological response, and at its core lies the arachidonic acid cascade. This signaling pathway is responsible for the production of potent lipid mediators known as eicosanoids, which include prostaglandins and leukotrienes. The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are the key players in this cascade, making them prime targets for anti-inflammatory drugs.
}
caption="Figure 1: The Arachidonic Acid Cascade and Points of Inhibition."
As illustrated in Figure 1, both COX and LOX pathways represent critical junctures for therapeutic intervention. The efficacy of an anti-inflammatory agent can be determined by its ability to selectively and potently inhibit one or both of these enzymes.
Comparative Analysis of Inhibitory Potential
A direct comparison of the half-maximal inhibitory concentration (IC50) is the standard metric for evaluating the in vitro potency of enzyme inhibitors. While specific IC50 values for 1,3-diphenyl-1H-pyrazol-4-ol are not currently available in the public domain, the following table provides the established inhibitory data for standard COX and LOX inhibitors. This serves as a benchmark against which 1,3-diphenyl-1H-pyrazol-4-ol can be evaluated upon experimental testing.
Note: IC50 values can vary depending on the specific assay conditions.
The pyrazole scaffold is a common feature in many potent COX-2 inhibitors.[6] Therefore, it is hypothesized that 1,3-diphenyl-1H-pyrazol-4-ol may exhibit inhibitory activity against COX enzymes. Furthermore, some pyrazole derivatives have demonstrated dual COX/LOX inhibition, a desirable characteristic for broader anti-inflammatory action.[1]
Experimental Protocols for Efficacy Determination
To ascertain the comparative efficacy of 1,3-diphenyl-1H-pyrazol-4-ol, standardized in vitro enzyme inhibition assays are essential. The following are detailed protocols for determining the IC50 values for COX-1, COX-2, and 5-LOX.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic substrate.
Materials:
COX-1 and COX-2 enzymes (ovine or human recombinant)
Test compound (1,3-diphenyl-1H-pyrazol-4-ol) and standard inhibitors (e.g., Celecoxib) dissolved in DMSO
96-well microplate
Microplate reader
Procedure:
Preparation of Reagents: Prepare working solutions of hemin, arachidonic acid, and TMPD in COX Assay Buffer. Prepare serial dilutions of the test compound and standard inhibitors.
Assay Setup: In a 96-well plate, add the following to respective wells:
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Hemin, 10 µL COX-1 or COX-2 enzyme, 10 µL of test compound/standard inhibitor dilution.
Pre-incubation: Gently mix and incubate the plate at 25°C for 10 minutes.
Reaction Initiation: Add 10 µL of TMPD working solution, followed by 10 µL of arachidonic acid working solution to all wells.
Measurement: Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes, with readings every 30 seconds.
Data Analysis:
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
Correct for background by subtracting the average rate of the background wells.
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[7]
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
This assay measures the formation of hydroperoxides from the 5-LOX-catalyzed oxidation of linoleic acid, which can be monitored by the increase in absorbance at 234 nm.
Materials:
5-Lipoxygenase enzyme (from potato or human recombinant)
Phosphate buffer (50 mM, pH 6.3) or Borate buffer (0.2 M, pH 9.0)
Linoleic acid (substrate)
Test compound (1,3-diphenyl-1H-pyrazol-4-ol) and standard inhibitor (e.g., Zileuton) dissolved in DMSO
UV-transparent 96-well plate or cuvettes
UV-Vis spectrophotometer
Procedure:
Preparation of Reagents: Prepare a working solution of linoleic acid in the appropriate buffer. Prepare serial dilutions of the test compound and standard inhibitor.
Assay Setup:
Control: Add buffer, enzyme solution, and DMSO (vehicle control).
Inhibitor Wells: Add buffer, enzyme solution, and the test compound/standard inhibitor dilution.
Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at 25°C.
Reaction Initiation: Add the linoleic acid solution to initiate the reaction.
Measurement: Immediately monitor the increase in absorbance at 234 nm for a set time (e.g., 5 minutes).
Data Analysis:
Calculate the reaction rate from the change in absorbance over time.
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[5][8]
Preclinical Evaluation Workflow
The in vitro enzyme assays are the first step in a comprehensive preclinical evaluation of a novel anti-inflammatory compound. A typical workflow is outlined below.
}
caption="Figure 2: Workflow for Preclinical Evaluation."
Conclusion and Future Directions
The 1,3-diphenyl-1H-pyrazol-4-ol scaffold holds significant promise as a template for the design of novel anti-inflammatory agents. Based on the well-established pharmacology of related pyrazole derivatives, it is a strong candidate for inhibition of the cyclooxygenase and/or lipoxygenase pathways.[1][3] The definitive assessment of its efficacy, however, awaits direct experimental evidence.
The protocols and comparative data presented in this guide provide a robust framework for researchers to undertake a thorough evaluation of 1,3-diphenyl-1H-pyrazol-4-ol. By determining its IC50 values against COX-1, COX-2, and 5-LOX, and comparing these to standard inhibitors like Celecoxib and Zileuton, the scientific community can elucidate the therapeutic potential of this compound. Subsequent progression through the preclinical workflow, including cell-based and in vivo models, will be crucial in validating its promise as a next-generation anti-inflammatory drug.
References
Choi, Y. R., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(7), 2011. [Link]
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]
Zhang, W., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry Letters, 28(5), 918–922. [Link]
Malterud, K. E. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]
Pflimlin, A. S., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(2), 255–258. [Link]
Shad, P. S., et al. (2021). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. [Link]
Sathish, M., & Senthilkumar, R. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 133-136. [Link]
Jäger, A. K., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 61(10), 1217–1221. [Link]
Cao, H., et al. (2016). Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. Bioorganic & Medicinal Chemistry, 24(20), 4963–4972. [Link]
Shakeel, S., et al. (2014). Evaluation of in vitro urease and lipoxygenase inhibition activity of weight reducing tablets. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1249-1253. [Link]
Shakeel, S., et al. (2015). Evaluation of in vitro lipoxygenase Inhibition and Antioxidant Activity of Polyherbal Formulation Entoban. RADS Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 82-88. [Link]
El-Sayed, M. A. A., et al. (2010). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology, 108(2), 99–106. [Link]
Bansal, S., et al. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. European Journal of Medicinal Chemistry, 80, 167–174. [Link]
Tunón, H. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. [Link]
Zhang, Z. Y., et al. (2019). Discovery of 1,3-diphenyl-1H-pyrazole derivatives containing rhodanine-3-alkanoic acid groups as potential PTP1B inhibitors. Bioorganic Chemistry, 86, 440–448. [Link]
Mishra, S., et al. (2025). chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9), 183-201. [Link]
Penning, T. D., et al. (2004). Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. Journal of Medicinal Chemistry, 47(20), 4867–4875. [Link]
Ghorab, M. M., et al. (2017). Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore. Bioorganic & Medicinal Chemistry Letters, 27(4), 857–863. [Link]
Kim, S. J., et al. (2022). (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one. IUCrData, 7(12), x221295. [Link]
Kaushik, D., et al. (2011). methanone. Molbank, 2011(1), M714. [Link]
Ducharme, Y., et al. (2000). 1,3-Diarylcycloalkanopyrazoles and diphenyl hydrazides as selective inhibitors of cyclooxygenase-2. Bioorganic & Medicinal Chemistry Letters, 10(6), 553–556. [Link]
Doan, N. Q., et al. (2025). Hybrid Derivatives of 1,3-Diphenyl-1H-Pyrazole and L-α-Amino Acids: Synthesis, Biological Evaluation, and Molecular Docking Studies. Journal of Molecular Structure. [Link]
Cao, H., et al. (2016). (E)-1,3-diphenyl-1H-pyrazole derivatives containing O-benzyl oxime moiety as potential immunosuppressive agents: Design, synthesis, molecular docking and biological evaluation. European Journal of Medicinal Chemistry, 112, 113–123. [Link]
Ather, A. Q., et al. (2011). (2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenyl-prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1745-6. [Link]
Choi, S., et al. (2010). 1,3-Diphenyl-1H-pyrazole derivatives as a new series of potent PPARγ partial agonists. Bioorganic & Medicinal Chemistry, 18(23), 8315–8323. [Link]
Molnar, M., et al. (2020). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Molecules, 25(14), 3249. [Link]
Theoduloz, C., et al. (2016). Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae). Frontiers in Pharmacology, 7, 339. [Link]
Benchmarking 1,3-Diphenyl-1H-pyrazol-4-ol Synthesis Pathways for Commercial Scalability
The 1,3-diphenyl-1H-pyrazol-4-ol scaffold is a privileged hybrid heterocycle in modern drug discovery. By combining the hydrogen-bonding proficiency of the 4-hydroxyl group with the lipophilic planar geometry of the diph...
Author: BenchChem Technical Support Team. Date: April 2026
The 1,3-diphenyl-1H-pyrazol-4-ol scaffold is a privileged hybrid heterocycle in modern drug discovery. By combining the hydrogen-bonding proficiency of the 4-hydroxyl group with the lipophilic planar geometry of the diphenyl-pyrazole core, this molecule serves as a critical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs), COX-2 inhibitors, and novel antimicrobial agents[1].
For drug development professionals and process chemists, selecting the optimal synthesis pathway is a balancing act between atom economy, regioselectivity, and scalability. This guide objectively benchmarks the prevailing synthetic methodologies, analyzing the mechanistic causality behind each protocol to empower researchers in scaling up production.
Mechanistic Evaluation of Synthetic Routes
To achieve high-yield synthesis of 1,3-diphenyl-1H-pyrazol-4-ol and its derivatives, three primary pathways dominate the literature.
Pathway A: The Chalcone Epoxide Route (Industry Standard)
The most robust and economically viable method involves the tandem Weitz-Scheffer epoxidation of a chalcone intermediate, followed by cyclocondensation with phenylhydrazine[2],[3].
Mechanistic Causality: The epoxidation of trans-chalcone using alkaline hydrogen peroxide yields trans-1,3-diphenyl-2,3-epoxy-1-propanone. The trans configuration is critical; NMR studies show a vicinal diaxial coupling constant of zero, indicating a rigid 3-membered oxirane ring locked at a ~90° dihedral angle[2],[4]. This rigid geometry sterically dictates a highly regioselective trans-diaxial ring opening when attacked by the nucleophilic nitrogen of phenylhydrazine in glacial acetic acid.
Electronic Effects on Scalability: The electronic nature of the chalcone substituents drastically impacts throughput. Electron-donating groups (e.g., methoxy) accelerate the epoxidation step to as little as 35 minutes, whereas electron-withdrawing groups (e.g., chloro) extend the reaction time to over 80 minutes due to the reduced electron density at the alkene bond[5],[6].
Pathway B: Oxidative Cyclization (AFO Variant)
An alternative approach utilizes the Algar-Flynn-Oyamada (AFO) reaction conditions. Here, 2'-hydroxychalcone-type compounds undergo oxidative cyclization in the presence of hydrazine and an oxidant like iodobenzene diacetate (IBD)[7].
Mechanistic Causality: The oxidant facilitates the formation of a highly reactive intermediate that undergoes intramolecular cyclodehydration. While this pathway allows for the synthesis of complex chromone-fused pyrazoles, the reliance on stoichiometric oxidants generates significant waste, increasing the E-factor and limiting its appeal for ton-scale manufacturing.
Pathway C: Multicomponent Reactions (MCRs)
Recent advancements have popularized one-pot multicomponent reactions (MCRs) for fused pyrazol-4-ol derivatives. This involves the condensation of an aldehyde, phenylhydrazine, and an active methylene compound (e.g., tetronic acid)[8].
Mechanistic Causality: Ammonium acetate is typically employed as a bifunctional catalyst, acting as both a mild base to generate the enolate and a proton shuttle to facilitate the final dehydration step. MCRs bypass the need to isolate toxic intermediates, drastically improving the scalability index[8].
Figure 1: Divergent synthetic workflows for 1,3-diphenyl-1H-pyrazol-4-ol generation.
Quantitative Benchmarking of Synthesis Pathways
To objectively evaluate these methodologies, we must look at the quantitative metrics that define commercial viability. The table below summarizes the performance of each pathway based on literature standards and process chemistry principles.
Pathway
Key Reagents
Avg. Reaction Time
Isolated Yield
Scalability Index
E-factor (Waste)
A: Chalcone Epoxide Route
Chalcone, H₂O₂, NaOH, PhNHNH₂, AcOH
2.5 - 4.0 h
80 - 85%
High
Moderate
B: Oxidative Cyclization
2'-Hydroxychalcone, IBD, N₂H₄
6.0 - 8.0 h
60 - 70%
Low
High
C: Multicomponent (MCR)
Aldehyde, PhNHNH₂, Tetronic Acid, NH₄OAc
1.0 - 2.0 h
85 - 92%
Very High
Low
Data synthesized from comparative reaction optimizations[2],[7],[8],[6].
Self-Validating Experimental Protocols
A protocol is only as good as its built-in quality controls. The following methodologies are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to the next step.
Protocol A: The Chalcone Epoxide Route (Optimized for Scale)
Step 1: Weitz-Scheffer Epoxidation
Preparation: Dissolve 10 mmol of trans-chalcone in 20 mL of acetone.
Catalysis: Cool the solution to 0–5 °C. Add 2.0 mL of 30% aqueous H₂O₂ followed dropwise by 1.0 mL of 2M NaOH.
Causality: The low temperature prevents the exothermic decomposition of H₂O₂ and suppresses unwanted Baeyer-Villiger oxidation side reactions[3].
Reaction: Stir for 35–80 minutes (dependent on electronic substituents)[6].
Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the UV-active starting material indicates completion. Isolate the solid by pouring into ice water.
Analytical Gate: Perform ¹H NMR. The absence of alkene protons (~7.5 ppm) and the appearance of two doublets at ~4.00 ppm and ~4.49 ppm (with
J=0
Hz) confirms the trans-oxirane ring[2],[3].
Step 2: Cyclocondensation & Aromatization
Preparation: Dissolve the validated chalcone epoxide (5 mmol) in 15 mL of glacial acetic acid.
Nucleophilic Addition: Add phenylhydrazine (5.5 mmol) dropwise at room temperature.
Causality: Glacial acetic acid serves a dual purpose. It acts as a solvent and an acid catalyst, protonating the epoxide oxygen to increase the electrophilicity of the β-carbon, thereby driving the regioselective nucleophilic attack[4].
Reflux: Heat the mixture to 80 °C for 2 hours to force the intramolecular imine formation and subsequent dehydration/aromatization.
Isolation: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol to yield the pure 1,3-diphenyl-1H-pyrazol-4-ol.
Figure 2: Mechanistic causality of the acid-catalyzed epoxide ring opening and pyrazole formation.
Preparation: In a 50 mL round-bottom flask, combine benzaldehyde (10 mmol), phenylhydrazine (10 mmol), and tetronic acid (10 mmol) in 20 mL of ethanol.
Catalysis: Add ammonium acetate (20 mol%).
Causality: Ammonium acetate buffers the system, preventing the premature degradation of phenylhydrazine while facilitating the Knoevenagel condensation intermediate[8].
Reaction: Reflux the mixture for 1–2 hours. The reaction is self-indicating; a heavy precipitate forms as the fused pyrazol-4-ol derivative becomes insoluble in the hot ethanol.
Validation Check: Filter the hot solution. The high purity of the crude product (>95%) usually requires only a simple ethanol wash, bypassing column chromatography entirely.
Conclusion & Scalability Verdict
For standard 1,3-diphenyl-1H-pyrazol-4-ol synthesis, Pathway A (Chalcone Epoxide Route) remains the benchmark for scalability. Its reliance on inexpensive, green oxidants (H₂O₂) and predictable, rigid stereochemistry ensures high batch-to-batch reproducibility[3]. However, for researchers generating extensive libraries of fused pyrazole derivatives for high-throughput screening, Pathway C (MCR) offers unparalleled atom economy and time efficiency[8].
By understanding the mechanistic causality—specifically the role of dihedral angles in epoxide intermediates and the electronic influence of substituents—process chemists can rationally optimize these pathways to achieve ton-scale production with minimal E-factor penalties.
References
Ovonramwen, O. B. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3-Diphenyl-2,3-epoxy-1-propanone. Tanzania Journal of Science / SciSpace.
EvitaChem. Buy 1-(pyridin-2-yl)-1H-pyrazol-4-ol (EVT-1753060): Methods and Technical Details.
Pinto, D. C. G. A., & Silva, A. M. S.
EurekaSelect (2026). Development and Molecular Evaluation of Novel 1,3-Disubstituted 1H-furo[2,3-c]pyrazol-4-ols: Synthesis, Characterization, ADMET, and Molecular Docking Studies.
Ovonramwen, O. B., et al. (2024). Effect of electron donating and electron withdrawing group on the synthesis of 1-phenyl-3-(4-methoxyphenyl)-2,3-epoxy-1-propananone... Nigerian Journal of Applied Science (NJAS).
Comparative Guide to the Biological Activity of 1,3-Diphenyl-1H-pyrazol-4-ol and Its Halogenated Derivatives
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in the field o...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in the field of drug discovery.[1][2][3][4] Its remarkable versatility and favorable physicochemical properties have enabled its incorporation into numerous clinically approved drugs. Pyrazole derivatives exhibit a vast spectrum of pharmacological effects, including potent anti-inflammatory, anticancer, antimicrobial, and analgesic activities.[1][5][6][7][8][9][10][11] This guide provides an in-depth comparative analysis of the biological activity of the parent compound, 1,3-diphenyl-1H-pyrazol-4-ol, and its halogenated analogues. We will explore the critical role of halogenation in modulating efficacy and delve into the structure-activity relationships (SAR) that govern their therapeutic potential.
Core Biological Activities: A Multifaceted Pharmacophore
The pyrazole nucleus serves as a versatile scaffold that can be tailored to interact with a wide array of biological targets.
Anti-inflammatory Action: The primary mechanism underlying the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[1][2][3][12] This inhibition curtails the production of prostaglandins, key mediators of pain and inflammation. Some derivatives also exhibit activity against 5-lipoxygenase (5-LOX) or suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]
Anticancer Potential: In oncology, pyrazole derivatives have been shown to inhibit various targets crucial for cancer cell proliferation and survival. These include receptor tyrosine kinases like EGFR and VEGFR-2, cyclin-dependent kinases (CDKs) that regulate the cell cycle, and the polymerization of tubulin, which is essential for cell division.[5][13] Strategic substitutions on the pyrazole ring are a key strategy for enhancing anticancer efficacy and selectivity.[5][7]
Antimicrobial Efficacy: The pyrazole scaffold is also a component of many compounds with significant antibacterial and antifungal properties, making it a valuable starting point for the development of new anti-infective agents.[6][9][14][15][16][17]
Caption: Diverse biological targets of the versatile pyrazole scaffold.
Comparative Analysis: The Impact of Halogenation on Biological Activity
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenyl rings of 1,3-diphenyl-1H-pyrazol-4-ol is a powerful strategy for modulating its biological profile. This modification influences the compound's electronic properties, lipophilicity, and steric profile, thereby altering its interaction with target enzymes and receptors.
Structure-Activity Relationship (SAR) Insights
The biological activity of halogenated pyrazoles is highly dependent on the nature and position of the halogen substituent.
Increased Potency: Halogenation, particularly with electron-withdrawing groups like chlorine and fluorine, often leads to a significant increase in biological activity.[18][19] For example, the presence of chloro or bromo groups on the phenyl rings has been consistently linked to enhanced antimicrobial and anti-inflammatory effects.[9][11][19] Studies have shown that chloro-substituted derivatives can be particularly potent antibacterial agents.[16]
Enhanced Selectivity: The choice of halogen can influence selectivity for a specific target. For instance, a derivative with a 3-chloro substituent demonstrated superior selectivity for the COX-2 enzyme over COX-1 when compared to bromo and nitro analogues, which is a desirable trait for reducing the gastrointestinal side effects common to non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Lipophilicity and Bioavailability: Halogens increase the lipophilicity of a molecule.[9] This can improve its ability to cross biological membranes and reach its target site, potentially leading to better bioavailability. However, an excessive increase in lipophilicity can also lead to poor solubility and other undesirable pharmacokinetic properties.
Halogen Bonding: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can contribute to a higher binding affinity and increased potency.
Quantitative Data Summary
While a direct head-to-head comparison of IC₅₀ values for 1,3-diphenyl-1H-pyrazol-4-ol and all its halogenated derivatives is not available in a single study, the literature provides a clear trend. The following table synthesizes findings from multiple sources to illustrate the general effect of halogenation.
Compound Class
Key Substituent
General Impact on Activity
Supporting Observations
Parent Compound
-OH
Baseline Activity
Serves as a foundational scaffold for modification.
Fluoro-Derivatives
-F
Often enhances activity
Fluorinated pyrazoles are widely studied for anti-inflammatory and analgesic properties.[20] The 4-fluoro substituent can induce excellent antimicrobial activity.[19]
Chloro-Derivatives
-Cl
Significantly enhances activity
Often the most active antimicrobial compounds in a series.[9][11] A 4-chloro group can improve antiproliferative activity.[18] Chloro groups are desirable for antibacterial action.[11]
Bromo-Derivatives
-Br
Generally enhances activity
Bromo substituents often increase antimicrobial activity due to their lipophilic properties.[9]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are essential. The following are detailed methodologies for assessing the key biological activities discussed.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the peroxidase activity of cyclooxygenase enzymes.
Causality: The choice of a fluorometric assay provides high sensitivity. We measure the inhibition of the peroxidase component of the COX enzyme, which is directly coupled to its cyclooxygenase activity. Using both COX-1 and COX-2 allows for the determination of selectivity.
Protocol Steps:
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, and a fluorometric substrate (e.g., Ampliflu Red). Prepare stock solutions of the test compounds (parent and halogenated derivatives) and a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) in DMSO.
Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer.
Assay Plate Setup: In a 96-well black microplate, add 10 µL of the test compound dilutions or controls. Add 150 µL of assay buffer and 10 µL of Heme.
Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.
Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and the fluorometric substrate.
Signal Detection: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-15 minutes using a microplate reader.
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value using non-linear regression analysis.
MTT Assay for In Vitro Anticancer Activity
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Causality: The assay relies on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol Steps:
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (and a vehicle control, e.g., 0.1% DMSO) for 48-72 hours.
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Caption: Workflow from synthesis to biological activity evaluation.
Conclusion and Future Directions
The evidence strongly indicates that halogenation of the 1,3-diphenyl-1H-pyrazol-4-ol scaffold is a highly effective strategy for enhancing its biological activities. Structure-activity relationship studies consistently show that the introduction of halogens, particularly chlorine, can significantly boost anti-inflammatory, anticancer, and antimicrobial potency.[9][11][18] The specific choice of halogen and its position on the phenyl rings are critical determinants of both the potency and selectivity of these derivatives. Future research should focus on synthesizing a complete matrix of halogenated analogues and testing them in parallel across a standardized panel of assays. This would allow for a more precise quantification of SAR and facilitate the rational design of next-generation pyrazole-based therapeutics with optimized efficacy and safety profiles.
References
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Google Scholar.
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019, February 25).
Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). AZoNetwork.
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025, January 17). Wiley Online Library.
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. (2013, November 15).
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES AND THEIR EFFICACY AS ANTIMICROBIAL AGENTS. (2015, September 9).
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015, June 8). MDPI.
Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids.
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023, March 10).
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers.
Chemical structure and SAR study of halogenated pyrazole derivatives 52a–d.
chemistry and biological properties of pyrazole derivatives: a review. (2025, March 25). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 10).
Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. (2021, January 26). Cogent Chemistry.
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive.
1,3-Diphenyl-1H-pyrazol-4-ol vs. Classic Pyrazole Pharmacophores in Rational Drug Design: A Comparative Guide
As a Senior Application Scientist, evaluating the structural nuances of heterocyclic scaffolds is fundamental to rational drug design. The pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—is a u...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the structural nuances of heterocyclic scaffolds is fundamental to rational drug design. The pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—is a universally privileged pharmacophore. While classic pyrazoles like celecoxib have dominated the anti-inflammatory landscape, 1,3-diphenyl-1H-pyrazol-4-ol and its derivatives are rapidly emerging as highly versatile scaffolds for targeted kinase inhibition and dual-pathway inflammatory modulation.
This guide objectively compares the mechanistic utility, target affinity, and experimental validation of 1,3-diphenyl-1H-pyrazol-4-ol against traditional pyrazole pharmacophores, providing actionable insights for drug development professionals.
Pharmacophore Rationale: Structural Causality in Target Binding
The Classic Pyrazole Scaffold (e.g., Celecoxib)
Classic pyrazole drugs typically rely on the heterocycle to orient specific functional groups—most notably a sulfonamide or sulfonyl moiety—into the target enzyme's active site. In COX-2 inhibition, the pyrazole ring acts as a rigid spacer, directing the sulfonamide group deep into the secondary hydrophilic side pocket of the COX-2 channel, which is absent in COX-1 1. This structural causality is the foundation of celecoxib's high Selectivity Index (SI).
The 1,3-Diphenyl-1H-pyrazol-4-ol Advantage
Unlike celecoxib, 1,3-diphenyl-1H-pyrazol-4-ol lacks a sulfonamide group but possesses a critical C4-hydroxyl group flanked by massive hydrophobic bulk (N1 and C3 phenyl rings).
Kinase Inhibition (Anticancer): The N1/C3 diaryl system is perfectly tuned to occupy the deep hydrophobic ATP-binding pockets of kinases like CDK2, MEK, and Akt. Simultaneously, the C4-OH acts as a versatile hydrogen bond donor/acceptor to interact with the kinase hinge region, preventing ATP from binding 2.
Dual COX/LOX Inhibition: The diaryl system provides enough lipophilicity to block the arachidonic acid binding channel in COX-2, while the C4 modifications can be tuned to simultaneously inhibit 5-lipoxygenase (5-LOX), offering a superior anti-inflammatory profile without the cardiovascular risks associated with strict COX-2 selectivity 3.
Visualizing Pharmacological Divergence
The following diagram illustrates how structural modifications to the core pyrazole scaffold dictate its pharmacological trajectory.
Fig 1: Pharmacological divergence of pyrazole scaffolds into targeted therapeutic pathways.
Quantitative Performance Comparison
To objectively evaluate these scaffolds, we must look at their half-maximal inhibitory concentrations (
IC50
) and selectivity indices across validated targets. The data below synthesizes recent findings comparing 1,3-diphenylpyrazoles against classic benchmarks 4.
Compound / Scaffold
Primary Target
IC50
(µM)
Selectivity Index (SI)
Key Structural Feature
Primary Indication
Celecoxib (Reference)
COX-2
0.28
~178 (COX-1/COX-2)
Sulfonamide group
Inflammation
Compound 129 (1,3-Diphenylpyrazole)
COX-2
0.26
>192 (COX-1/COX-2)
N1, C3-diaryl +
CF3
Inflammation
Compound 5a (1,3-Diphenylpyrazole deriv.)
CDK2 / Cyclin E
0.98
N/A (Kinase specific)
C4-substitution
Cancer (MCF-7)
Compound 1 (Pyrazole-based Akt1 Inh.)
Akt1 Kinase
0.061
High (vs 23-kinase panel)
Constrained flexibility
Cancer (HCT116)
Thiazole-Pyrazole Hybrid
MCF-7 Cell Line
10.21
N/A (Phenotypic)
Thiazole at C4
Breast Cancer
Data synthesis indicates that 1,3-diphenylpyrazole derivatives not only match the COX-2 inhibitory potency of celecoxib but also unlock potent nanomolar to low-micromolar kinase inhibition entirely absent in classic sulfonamide-bearing pyrazoles.5
A robust drug discovery pipeline requires assays that actively prove their own reliability. Below are the standard, self-validating protocols used to generate the comparative data for 1,3-diphenyl-1H-pyrazol-4-ol derivatives.
Causality: We utilize human recombinant COX-2 and ovine COX-1. Ovine COX-1 is chosen because it is highly homologous to human COX-1, highly stable in vitro, and serves as an excellent off-target baseline to calculate the Selectivity Index.
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, 1 µM hematin). Reconstitute 1,3-diphenyl-1H-pyrazol-4-ol derivatives in 100% DMSO.
Compound Incubation: Add 10 µL of the test compound to 150 µL of buffer containing the respective COX enzyme. Critical: Ensure final DMSO concentration remains
≤1%
to prevent solvent-induced protein denaturation. Incubate at 37°C for 15 minutes.
Reaction Initiation: Add 10 µL of arachidonic acid (substrate) and 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine). COX activity converts arachidonic acid to PGG2, which subsequently reduces ADHP to highly fluorescent resorufin.
Self-Validation & Quality Control:
Include a 100% Initial Activity (IA) well (vehicle only) and a Background well (heat-inactivated enzyme).
Include Celecoxib as the positive control.
Validation Metric: Calculate the Z'-factor:
Z′=1−∣μIA−μbg∣3σIA+3σbg
. The assay is only considered valid and self-consistent if
Z′≥0.6
.
Readout: Measure fluorescence at Ex 535 nm / Em 587 nm using a microplate reader.
Protocol B: CDK2/Cyclin E Kinase Luminescent Assay (ADP-Glo™)
Causality: 1,3-diphenylpyrazoles act as ATP-competitive inhibitors. The ADP-Glo assay measures the ADP formed during the kinase reaction, providing a highly sensitive, non-radioactive method to quantify competitive binding at the ATP pocket.
Kinase Reaction: In a 384-well plate, combine 5 µL of CDK2/Cyclin E enzyme matrix, 5 µL of test compound (serial dilutions), and 5 µL of ATP/Substrate mix. Incubate for 60 minutes at room temperature.
Depletion: Add 15 µL of ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete any unconsumed ATP. Incubate for 40 minutes.
Detection: Add 30 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light.
Self-Validation & Quality Control:
Run a parallel dose-response curve using Staurosporine or Dinaciclib.
Validation Metric: The assay self-validates if the reference standard yields an
IC50
within half a log of its established literature value. Furthermore, the Hill slope of the 1,3-diphenylpyrazole test compound must be approximately
1.0
, mathematically confirming a 1:1 stoichiometric competitive binding mechanism.
Conclusion
While classic pyrazoles like celecoxib remain the gold standard for selective COX-2 inhibition, the 1,3-diphenyl-1H-pyrazol-4-ol scaffold offers a vastly expanded pharmacological horizon. By leveraging the immense hydrophobic bulk of the N1/C3 diaryl rings and the functional versatility of the C4-hydroxyl group, researchers can rationally design potent kinase inhibitors and dual-action anti-inflammatory agents. As demonstrated by the robust
IC50
profiles and self-validating assay metrics, this scaffold represents a critical frontier in modern polypharmacology and targeted oncology.
References
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics
Source: PubMed Central (PMC) / NIH
URL: [Link]
Title: Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents
Source: ResearchGate / Bioorganic & Medicinal Chemistry
URL: [Link]
Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations
Source: Frontiers in Chemistry
URL: [Link]
Title: Pyrazole Biomolecules as Cancer and Inflammation Therapeutics
Source: Encyclopedia.pub
URL: [Link]
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects
Source: PubMed Central (PMC) / NIH
URL: [Link]
Assay Validation for 1,3-Diphenyl-1H-Pyrazol-4-ol High-Throughput Screening: A Comparative Guide for p38α MAPK Inhibitor Discovery
As drug discovery programs increasingly target complex inflammatory networks, the 1,3-diphenyl-1H-pyrazol-4-ol scaffold has emerged as a highly privileged pharmacophore. Structural analogs of this pyrazole derivative—mos...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery programs increasingly target complex inflammatory networks, the 1,3-diphenyl-1H-pyrazol-4-ol scaffold has emerged as a highly privileged pharmacophore. Structural analogs of this pyrazole derivative—most notably the diaryl urea class including doramapimod (BIRB-796)—exhibit profound efficacy as allosteric inhibitors of p38α Mitogen-Activated Protein Kinase (MAPK) .
However, screening highly conjugated, hydrophobic pyrazole derivatives presents unique biochemical challenges. These compounds frequently exhibit slow-binding kinetics, compound auto-fluorescence, and a propensity for colloidal aggregation. As a Senior Application Scientist, I have designed this guide to objectively compare high-throughput screening (HTS) methodologies and provide a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol specifically optimized for the 1,3-diphenyl-1H-pyrazol-4-ol class.
Mechanistic Rationale: The Pyrazole Scaffold and p38α MAPK
To validate an assay, we must first understand the molecular causality of the target-ligand interaction. Unlike classic ATP-competitive inhibitors (Type I), 1,3-diphenyl-1H-pyrazol-4-ol derivatives often function as Type II allosteric inhibitors. They bind to the kinase domain only when the highly conserved Asp-Phe-Gly (DFG) motif undergoes a massive conformational shift to the "DFG-out" state .
This structural reorganization is thermodynamically demanding, resulting in slow association and dissociation rates . If an HTS assay does not account for this slow-binding kinetic profile (e.g., by omitting a compound pre-incubation step), the assay will systematically underestimate the potency (
IC50
) of the pyrazole library, leading to false negatives.
Figure 1: p38α MAPK signaling cascade and the allosteric intervention point of pyrazole inhibitors.
HTS Technology Comparison: Selecting the Optimal Platform
When screening 1,3-diphenyl-1H-pyrazol-4-ol libraries, the choice of assay technology dictates the signal-to-background (S/B) ratio and the false-positive rate. The highly conjugated biphenyl and pyrazole rings can absorb excitation light or emit intrinsic fluorescence, interfering with standard prompt fluorescence assays.
Below is an objective comparison of the three leading HTS platforms for kinase screening: TR-FRET (e.g., THUNDER™ or HTRF®) , AlphaScreen , and ADP-Glo (Luminescence).
Quantitative Assay Comparison
Assay Parameter
TR-FRET (Europium/APC)
AlphaScreen (Bead-based)
ADP-Glo (Luminescence)
Detection Mechanism
Time-delayed energy transfer
Singlet oxygen channeling
ATP depletion / Luciferase
Auto-fluorescence Interference
Very Low (Time delay bypasses prompt fluorescence)
Moderate (Inner filter effect at 680nm excitation)
Low (Luminescent readout)
Susceptibility to Aggregation
Low
High (Colloidal compounds trap singlet oxygen)
Moderate
Kinetic Flexibility
Excellent (Can read plates multiple times)
Poor (Signal degrades over time)
Poor (Luminescent decay)
Typical Z'-Factor
0.75 – 0.85
0.70 – 0.80
0.80 – 0.90
Optimal for Pyrazoles?
Yes (Mitigates optical interference)
No (Prone to false positives)
Yes (Orthogonal validation)
Causality of Choice: TR-FRET is selected as the primary screening technology. The time-resolved nature of Europium cryptate (which has a long emission half-life of ~1 ms) allows the reader to wait 50-100 microseconds before measuring the signal. This delay ensures that any short-lived auto-fluorescence generated by the 1,3-diphenyl-1H-pyrazol-4-ol scaffold completely decays, eliminating optical false positives.
Self-Validating TR-FRET Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal controls to verify enzyme linearity, substrate saturation, and compound solubility.
Buffer: 50 mM HEPES (pH 7.4), 10 mM
MgCl2
, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT.
Expert Insight: The inclusion of 0.01% Tween-20 is critical. Pyrazole derivatives are highly hydrophobic; the detergent prevents non-specific binding to the microplate walls and suppresses colloidal aggregation.
Step-by-Step Methodology
Step 1: Compound Pre-Incubation (The Kinetic Correction)
Dispense 100 nL of 1,3-diphenyl-1H-pyrazol-4-ol analogs (in 100% DMSO) into a 384-well low-volume ProxiPlate.
Add 5 µL of p38α MAPK enzyme diluted in assay buffer.
Critical Step: Incubate the enzyme-compound mixture at room temperature for 60 minutes .
Causality: Because diaryl pyrazoles are slow-binding allosteric inhibitors, this pre-incubation allows the kinase to transition to the DFG-out conformation and reach thermodynamic equilibrium. Omitting this step shifts the apparent
IC50
by up to 100-fold.
Step 2: Kinase Reaction Initiation
4. Add 5 µL of a substrate mix containing Biotin-ATF-2 and ATP.
Self-Validation Check: The ATP concentration must be set exactly at its apparent Michaelis constant (
Kmapp
) for p38α (typically ~15 µM). This ensures the assay is equally sensitive to both ATP-competitive and allosteric inhibitors.
Incubate for 45 minutes at room temperature.
Step 3: Reaction Termination and Detection
6. Add 10 µL of Detection Buffer containing EDTA (to chelate
Mg2+
and stop the kinase reaction), Eu-anti-phospho-ATF2, and Streptavidin-XL665.
7. Incubate for 60 minutes to allow the FRET complex to form.
8. Read on a TR-FRET compatible microplate reader (e.g., BMG CLARIOstar) with Excitation at 320 nm, and dual Emission at 620 nm (Europium) and 665 nm (XL665).
Figure 2: Logical workflow of the self-validating TR-FRET kinase assay for slow-binding inhibitors.
Data Analysis & Quality Control
To validate the assay's robustness for HTS, we rely on the Z'-factor , a statistical measure of assay quality that incorporates both the dynamic range and data variation.
Interpretation for Pyrazole Screening:
A validated HTS assay must yield a
Z′≥0.6
. If the
Z′
falls below this threshold during the screening of 1,3-diphenyl-1H-pyrazol-4-ol derivatives, the most common culprit is inner-filter effect quenching. Because TR-FRET uses a ratiometric readout (Signal = Emission 665 nm / Emission 620 nm), it inherently corrects for well-to-well volume variations and mild compound quenching, ensuring the integrity of the hit-picking process.
References
Regan, J., Breitfelder, S., Cirillo, P., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry.[Link]
Regan, J., Pargellis, C. A., Cirillo, P. F., et al. (2003). "The kinetics of binding to p38MAP kinase by analogues of BIRB 796." Bioorganic & Medicinal Chemistry Letters.[Link]
BMG Labtech. (2020). "Analysis of ERK1/2, p38αβγ and STAT3 phosphorylation with the THUNDER™ TR-FRET cellular kinase immunoassays." BMG Labtech Application Notes.[Link]
PerkinElmer / University of Rochester. (2004). "A Practical Guide to Working with AlphaScreen™." High Throughput Screening Core.[Link]
Safety & Regulatory Compliance
Safety
Standard Operating Procedure: Safe Handling and Disposal of 1,3-Diphenyl-1H-pyrazol-4-ol
Executive Summary 1,3-Diphenyl-1H-pyrazol-4-ol is a diarylpyrazole derivative frequently utilized as a structural scaffold in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1,3-Diphenyl-1H-pyrazol-4-ol is a diarylpyrazole derivative frequently utilized as a structural scaffold in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and anti-inflammatory agents[1]. Because of its polyaromatic and heterocyclic nature, it presents specific environmental and toxicological challenges that necessitate strict operational and disposal protocols[2]. This guide provides drug development professionals with a self-validating, step-by-step methodology for the safe handling, routing, and disposal of this compound.
Chemical Profiling & Hazard Assessment
Before initiating any disposal protocol, laboratory personnel must understand the physicochemical properties that govern the compound's behavior in the environment.
Unlisted hazardous waste (requires characteristic evaluation per 40 CFR 261.3)[3]
The Logic of Safe Disposal (E-E-A-T Focus)
As a Senior Application Scientist, I emphasize that disposal is not merely about removing waste from the lab; it is about environmental stewardship and regulatory compliance. The protocols below are designed based on the following mechanistic realities:
Aquatic Toxicity & Bioaccumulation: Pyrazole derivatives containing multiple phenyl rings are highly lipophilic and poorly biodegradable (<15% partially biodegradable)[2]. Drain disposal is strictly prohibited because the compound can persist in aquatic ecosystems, causing long-lasting toxic effects to aquatic life[2].
Combustion Byproducts (NOx): As a nitrogen-rich heterocycle, the combustion of 1,3-Diphenyl-1H-pyrazol-4-ol generates toxic nitrogen oxides (NOx)[2][3]. Therefore, standard open burning or basic incineration is insufficient. The material must be processed in a chemical incinerator equipped with an afterburner and a wet scrubber to neutralize NOx emissions before they reach the atmosphere[2].
Regulatory Compliance: Under US EPA guidelines (40 CFR 261.3) and equivalent international directives (e.g., EU Directive 2008/98/EC), generators must classify and segregate this waste to prevent cross-contamination with incompatible chemicals (like strong oxidizing agents)[2][3].
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Unused/Expired Chemical & Spills)
Segregation: Collect all solid 1,3-Diphenyl-1H-pyrazol-4-ol waste, including swept-up spills and expired batch materials. Do not mix with strong oxidizers[3].
Dissolution (Recommended Best Practice): To facilitate complete and efficient incineration, dissolve or mix the solid material with a combustible, non-halogenated solvent (e.g., ethanol or acetone)[2].
Packaging: Place the mixture into a chemically compatible, sealable high-density polyethylene (HDPE) or glass waste container.
Labeling: Label clearly as "Hazardous Waste - Toxic/Combustible: Contains 1,3-Diphenyl-1H-pyrazol-4-ol and [Solvent Name]."
Transfer: Transfer to a licensed hazardous waste disposal facility for high-temperature incineration equipped with an afterburner and scrubber[2].
Solvent Categorization: Determine if the reaction solvent containing the pyrazole is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., ethyl acetate, methanol).
Collection: Pour the liquid waste into the appropriate designated carboy (Halogenated Organic Waste or Non-Halogenated Organic Waste). Critical Step: Never mix halogenated and non-halogenated waste, as this exponentially increases disposal costs and complicates the incineration process.
Secondary Containment: Store waste carboys in secondary containment trays in a well-ventilated, cool area away from direct sunlight and ignition sources[4].
Protocol C: Contaminated Consumables
Collection: Place all contaminated gloves, weighing boats, filter papers, and pipette tips into a designated solid hazardous waste bin lined with a heavy-duty plastic bag[5].
Disposal: Dispose of as solid hazardous waste. Do not place in standard municipal trash[6].
Spill Response & Decontamination Workflow
In the event of an accidental spill, immediate containment is critical to prevent environmental discharge.
PPE Verification: Ensure operators are wearing appropriate PPE: NIOSH-approved N95 or P100 particulate respirator (if dust is generated), nitrile gloves, and safety goggles[4][7].
Containment: Isolate the spill area. Do not let the product enter drains, sewers, or waterways[2][3].
Collection: For solid spills, use a spark-proof vacuum cleaner equipped with a HEPA filter, or carefully sweep up the material using a wet brush to minimize dust generation[2][4].
Decontamination: Wash the spill area with a suitable organic solvent (e.g., isopropanol) to dissolve residual pyrazole, followed by soap and water. Collect all washings as liquid hazardous waste.
Waste Routing Decision Tree
Waste routing and disposal decision tree for 1,3-Diphenyl-1H-pyrazol-4-ol.
References
Title: 1,3-Diphenyl-1H-pyrazol-4-ol - Heterocyclics - Chemical Catalog Company
Source: Dr. Jagath Reddy's Heterocyclics
URL: [Link]
Title: Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report
Source: Regulations.gov (US EPA)
URL: [Link]
Personal protective equipment for handling 1,3-Diphenyl-1H-pyrazol-4-ol
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a foundational pillar of experimental integrity. When handling novel heterocyclic compounds like 1,3-Diphenyl-1H-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a foundational pillar of experimental integrity. When handling novel heterocyclic compounds like 1,3-Diphenyl-1H-pyrazol-4-ol , understanding the physicochemical properties of the molecule is the first step in designing a robust safety and operational protocol.
This guide provides drug development professionals with a self-validating, mechanistic approach to handling, preparing, and disposing of this specific pyrazole derivative.
Part 1: Physicochemical Profiling & Risk Causality
To select the correct Personal Protective Equipment (PPE), we must first understand why the molecule poses a threat. 1,3-Diphenyl-1H-pyrazol-4-ol is a lipophilic, aromatic compound. The presence of dual phenyl rings flanking the pyrazole core significantly increases its partition coefficient (LogP), allowing it to readily permeate porous biological and synthetic barriers.
Furthermore, pyrazole derivatives are widely documented to cause acute oral toxicity, severe skin irritation, and irreversible ocular damage upon contact[1]. Because it is classified as a Class 11 Combustible Solid[2], the risk of particulate aerosolization and static ignition during gravimetric transfer is a primary operational hazard.
Strict prohibition against sink disposal; mandates dedicated hazardous waste streams.
Part 2: Mandatory PPE Matrix
Do not rely on standard laboratory defaults. The following PPE matrix is engineered specifically for the lipophilic and combustible nature of 1,3-Diphenyl-1H-pyrazol-4-ol.
PPE Category
Material Specification
Scientific Rationale (Causality)
Hand Protection
100% Nitrile (≥0.11 mm thickness) or Neoprene
The lipophilic diphenyl moieties facilitate rapid permeation through standard latex. Nitrile provides a robust chemical barrier against non-polar organic penetration[3].
Eye Protection
ANSI Z87.1 tight-fitting safety goggles
Pyrazole derivatives are severe ocular irritants. Tight-fitting goggles prevent micro-particulate ingress during powder transfer, which standard safety glasses cannot stop[1].
Respiratory
N95/FFP2 Particulate Respirator
Mitigates the inhalation of aerosolized dust, which can cause acute respiratory tract irritation. Mandatory if weighing outside of a functioning ductless fume hood[4].
Body Protection
Flame-resistant (FR) Nomex lab coat
As a Class 11 combustible solid, FR coats prevent ignition propagation in the event of an electrostatic discharge during powder handling[2].
Part 3: Operational Workflow – Safe Stock Preparation
The following protocol outlines the safe preparation of a 10 mM stock solution in anhydrous DMSO for in vitro assays.
Experimental workflow for the safe preparation of 1,3-Diphenyl-1H-pyrazol-4-ol stock solutions.
Step-by-Step Methodology
Gravimetric Transfer: Utilize an anti-static U-shaped weigh boat inside a calibrated fume hood. Use non-sparking spatulas[1].
Self-Validation Check: Tare the balance, remove the empty boat, and replace it. The balance must read 0.0000g ± 0.0002g. If the reading fluctuates, static charge is present, risking the aerosolization of the combustible powder. Discharge the area with an anti-static gun before proceeding.
Solubilization: Transfer the powder to a borosilicate glass vial and add anhydrous DMSO to achieve the desired concentration. Vortex for 60 seconds.
Self-Validation Check: Visually inspect the solution against a high-contrast black-and-white background. The absence of light scattering (the Tyndall effect) confirms complete dissolution, ensuring accurate downstream dosing and eliminating the risk of undissolved micro-particulates.
Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter (avoid nylon, as it may bind lipophilic compounds).
Self-Validation Check: Measure the pre- and post-filtration volume. A volume loss of >5% (accounting for dead volume) indicates membrane binding or precipitation, requiring a re-evaluation of the solvent concentration.
Storage: Aliquot into amber glass vials, purge with Argon gas to prevent oxidative degradation, and store at -20°C.
Part 4: Spill Response & Decontamination Plan
Because 1,3-Diphenyl-1H-pyrazol-4-ol is a WGK 3 environmental hazard[2], spills must be contained immediately to prevent facility contamination.
Logical decision matrix for 1,3-Diphenyl-1H-pyrazol-4-ol spill containment and decontamination.
Step-by-Step Methodology
Isolation: Immediately halt ventilation systems that might spread aerosolized powder. If the spill exceeds 50mg, evacuate non-essential personnel from the immediate vicinity.
Containment: Do not dry-sweep the powder, as this generates hazardous dust[4]. Instead, cover the spilled powder with a damp, inert absorbent pad (moistened with a 70% ethanol/water mixture) to suppress aerosolization.
Self-Validation Check: Gently wave a gloved hand 6 inches above the pad. If any particulate movement is observed, the pad is insufficiently damp; apply additional ethanol mist.
Collection: Using a non-sparking scoop, transfer the saturated pad and the neutralized powder into a highly visible, sealable hazardous waste container.
Decontamination: Wash the affected surface thoroughly with a 70% ethanol solution to dissolve any remaining lipophilic residue.
Self-Validation Check: Swipe the dried, decontaminated surface with a clean, white Kimwipe. Any visual discoloration indicates residual compound, mandating a repeated solvent wash until the wipe remains pristine.
Part 5: Waste Disposal Strategy
Disposal must be handled through an approved waste disposal plant; under no circumstances should this compound enter standard sewer systems[3].
Solid Waste: All contaminated consumables (weigh boats, spatulas, Kimwipes, and gloves) must be segregated into a rigid, puncture-proof container labeled "Toxic/Combustible Solid Waste - Pyrazole Derivatives."
Liquid Waste: DMSO or ethanol solutions containing the compound must be collected in dedicated, chemically compatible HDPE (High-Density Polyethylene) liquid waste carboys. Ensure the container is clearly labeled with the WGK 3 hazard designation[2].
Destruction: The preferred method of final disposal is controlled incineration with flue gas scrubbing to neutralize nitrogen oxides (NOx) generated during the combustion of the pyrazole ring[1].